PEP3 protein, Saccharomyces
Description
Significance of Saccharomyces cerevisiae as a Model Organism in Vacuolar Biology Research
Saccharomyces cerevisiae, commonly known as baker's or budding yeast, serves as a paramount model organism for investigating the intricacies of the eukaryotic cell. researchgate.net Its genetic tractability, rapid growth, and the availability of its complete genome sequence have made it an invaluable tool for cellular and molecular biology research. researchgate.net Specifically, in the field of vacuolar biology, S. cerevisiae has been instrumental. The yeast vacuole is analogous to the lysosome in mammalian cells, playing crucial roles in protein turnover, ion homeostasis, and detoxification. nih.govbibliotekanauki.pl The conservation of fundamental cellular processes, including vesicle-mediated transport to the vacuole, between yeast and higher eukaryotes allows researchers to uncover mechanisms relevant to human health and disease. nih.govbibliotekanauki.pl Genetic screens in yeast have successfully identified numerous genes essential for vacuolar protein sorting and biogenesis, providing profound insights into the molecular machinery governing these pathways. nih.govmolbiolcell.org
Historical Context of PEP3 Protein Discovery and Initial Characterization
The PEP3 protein, a key player in vacuolar biogenesis, was identified through genetic screens aimed at isolating yeast mutants with defects in vacuolar protein sorting. These mutants, designated as pep mutants, were characterized by their deficiency in the activity of several vacuolar hydrolases, including carboxypeptidase Y (CPY). nih.gov The PEP3 gene was subsequently cloned by complementing the CPY deficiency in a pep3 mutant strain. nih.govnih.gov
Synonyms and Gene Nomenclature of Saccharomyces cerevisiae PEP3
The gene encoding the PEP3 protein in Saccharomyces cerevisiae is systematically known as YLR148W. yeastgenome.org Over the years, through various genetic screens and studies, it has been identified and named differently by several research groups. These synonyms reflect the different functional aspects being investigated at the time of their discovery. The common aliases for PEP3 include Vps18p (Vacuolar Protein Sorting 18), Vam8p (Vacuolar Morphogenesis 8), and Vpt18p (Vacuolar Protein Targeting 18). yeastgenome.org The convergence of these independent lines of research, which ultimately identified the same gene, underscores its central importance in vacuolar trafficking and biogenesis. nih.gov
| Standard Name | Systematic Name | Aliases | Feature Type |
| PEP3 | YLR148W | VPS18, VAM8, VPT18 | ORF, Verified |
Properties
CAS No. |
145169-78-4 |
|---|---|
Molecular Formula |
C9H5BrN2O3 |
Synonyms |
PEP3 protein, Saccharomyces |
Origin of Product |
United States |
Molecular Architecture and Structural Biology of Pep3 Protein
Primary Sequence Analysis and Predicted Motifs
The PEP3 gene (systematic name: YLR148W) encodes a hydrophilic protein of 918 amino acids with a predicted molecular weight of approximately 107.4 kDa. uniprot.orgyeastgenome.orgnih.gov Primary sequence analysis reveals a protein with several key features essential for its function. PEP3 is a peripheral membrane protein that is a core component of both the CORVET (Class C core vacuole/endosome tethering) and HOPS (homotypic fusion and protein sorting) complexes, which act at different stages of the endolysosomal pathway. uniprot.orgyeastgenome.org
| Attribute | Value | Source |
|---|---|---|
| Systematic Name | YLR148W | yeastgenome.org |
| Aliases | VPS18, VAM8, VPT18 | yeastgenome.org |
| Amino Acid Length | 918 | uniprot.org |
| Molecular Weight (Da) | 107,394.3 | yeastgenome.org |
| Isoelectric Point | 6.95 | yeastgenome.org |
A prominent feature identified through primary sequence analysis is a zinc finger motif located near the C-terminus of the PEP3 protein. nih.gov A zinc finger is a small protein motif where one or more zinc ions stabilize the fold, creating a structure often involved in binding DNA, RNA, proteins, or other molecules. wikipedia.orgnih.gov
The specific motif in PEP3 has been characterized by the sequence Cys-X₂-Cys-X₁₃-Cys-X₂-Cys (CX₂CX₁₃CX₂C). nih.gov This pattern is similar to the Cys₂His₂ (C₂H₂) class, which is well-known for its role in DNA-binding transcription factors, although the PEP3 motif uses only cysteine residues for coordination. nih.govyoutube.com In these structures, the zinc ion is tetrahedrally coordinated by the cysteine and/or histidine residues, creating a stable, finger-like protrusion that can interact with other molecules. youtube.comyoutube.com The functional relevance of this zinc finger in PEP3 is believed to be crucial for mediating protein-protein interactions within the HOPS and CORVET complexes, rather than direct DNA binding. This motif likely contributes to the structural integrity and assembly of these large tethering complexes, which are essential for bringing vesicles and target membranes into close proximity for fusion.
| Motif | Sequence/Domain | Putative Function | Source |
|---|---|---|---|
| Zinc Finger | CX₂CX₁₃CX₂C (near C-terminus) | Protein-protein interactions, structural stability of HOPS/CORVET complexes | nih.gov |
| Beta-Propeller Domain | N-terminal region | Scaffold for protein-protein interactions, binding platform | uniprot.orgnih.gov |
Tertiary and Quaternary Structural Determination of PEP3 Protein
PEP3 is predicted to contain a beta-propeller domain. uniprot.org This is a type of all-β protein architecture characterized by 4 to 8 blade-shaped beta sheets arranged toroidally around a central axis, creating a funnel-like structure. nih.govwikipedia.org Each "blade" is typically a four-stranded, anti-parallel beta-sheet. nih.gov
The beta-propeller fold is a versatile platform for protein-protein interactions. nih.govnih.gov In PEP3, this domain likely serves as a rigid scaffold that facilitates the assembly of the HOPS and CORVET complexes. The multiple surfaces provided by the blades of the propeller can simultaneously bind to several other proteins, making it an ideal interaction hub. This architectural feature is critical for PEP3's function as a core component that connects other subunits of the tethering complexes, ensuring the correct spatial arrangement required for vesicle recognition and fusion.
Determining the three-dimensional structure of large and potentially flexible proteins like PEP3 and its associated complexes is a significant challenge. Several high-resolution experimental techniques are employed for this purpose.
X-ray Crystallography : This technique requires the protein or protein complex to be crystallized. While a structure for the entire PEP3 protein is not available, co-crystal structures of its domains with binding partners can provide atomic-level details of specific interactions. yeastgenome.org The successful crystallization of protein-peptide complexes has been demonstrated for other beta-propeller domains, revealing how they recognize and bind to their targets. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to determine the structure of proteins in solution, which is closer to their native state. youtube.comyoutube.com It is particularly useful for studying smaller, soluble proteins or individual domains, as well as for characterizing protein dynamics and conformational changes upon binding. nih.govyoutube.com For a protein the size of PEP3, NMR would likely be applied to isolated domains.
In the absence of a complete experimental structure, computational methods are invaluable for generating predictive models of PEP3's tertiary structure. These approaches use the primary amino acid sequence to predict the protein's three-dimensional fold.
Ab Initio Modeling : Methods like PEP-FOLD and Rosetta predict protein structures from the sequence alone, using principles of physics and statistics derived from known protein structures. univ-paris-diderot.frnih.govmdpi.com These de novo approaches are computationally intensive but can be powerful for proteins with novel folds. mdpi.comuniv-paris-diderot.fr
Homology Modeling/Threading : If a protein with a similar sequence (a homolog) has a known structure, its structure can be used as a template to model the target protein. Given that PEP3 contains common domains like the beta-propeller, parts of its structure can be modeled with high confidence using templates from the Protein Data Bank (PDB).
Integrative Modeling : Modern approaches often combine data from various experimental sources (like cryo-EM, cross-linking mass spectrometry, or FRET) with computational algorithms to build a more accurate and comprehensive model of a protein or complex. This is particularly suitable for large assemblies like the HOPS and CORVET complexes containing PEP3.
Conformational Dynamics and Functional States of PEP3 Protein
Proteins are not static entities; they are dynamic molecules that undergo constant motion and conformational changes, which are essential for their function. youtube.com PEP3, as a central component of the vesicle tethering machinery, is expected to exist in multiple functional states. Its presence in both the endosome-associated CORVET complex and the vacuole-associated HOPS complex implies that it must adopt different conformations or engage in different sets of interactions depending on its context.
These conformational changes are likely triggered by binding to specific partners (e.g., other HOPS/CORVET subunits, Rab GTPases, or SNARE proteins) or by post-translational modifications. yeastgenome.orgyoutube.com Such structural rearrangements are fundamental to the mechanism of vesicle tethering, where the complex must first recognize and capture a transport vesicle and then promote its fusion with the correct target membrane. The flexibility within PEP3 and the larger complexes allows them to transition between different states—for instance, from an open, vesicle-capturing state to a closed, fusion-promoting state. Studying these dynamics, potentially using techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) or Förster Resonance Energy Transfer (FRET), is crucial for a complete understanding of PEP3's role in the intricate process of membrane trafficking. youtube.com
Subcellular Localization and Membrane Association of Pep3 Protein
Localization to the Fungal-Type Vacuolar Membrane
Extensive research has firmly established that the PEP3 protein resides at the membrane of the fungal-type vacuole in Saccharomyces cerevisiae uniprot.orgnih.govnih.gov. This localization is critical for its role in the final stages of the vacuolar protein sorting pathway. Studies utilizing cellular fractionation and fusion protein analysis have demonstrated that PEP3 is a peripheral membrane protein associated with the vacuolar membrane nih.gov.
Peripheral Membrane Protein Characteristics of PEP3
PEP3 exhibits characteristics typical of a peripheral membrane protein. It is a hydrophilic protein with a predicted molecular weight of 107 kDa nih.gov. Unlike integral membrane proteins, which are embedded within the lipid bilayer, peripheral proteins like PEP3 associate with the membrane through interactions with integral membrane proteins or with the polar head groups of phospholipids. The hydrophilic nature of PEP3 suggests that it does not have extensive hydrophobic regions that would facilitate its insertion into the membrane core nih.gov.
A notable feature of the PEP3 protein is the presence of a C-terminal zinc finger motif of the Cys-X2-Cys-X13-Cys-X2-Cys type nih.gov. While the precise role of this zinc finger in membrane association is not fully elucidated, such domains are often involved in protein-protein or protein-lipid interactions, which could be crucial for tethering PEP3 to the vacuolar surface.
| Property | Description |
| Protein Name | PEP3 (Vps18) |
| Organism | Saccharomyces cerevisiae |
| Subcellular Localization | Fungal-type vacuole membrane |
| Protein Type | Peripheral membrane protein |
| Molecular Weight | 107 kDa |
| Key Feature | C-terminal Zinc Finger Motif |
Mechanisms of Membrane Association and Targeting
The association of PEP3 with the vacuolar membrane is not a solitary event but rather a highly regulated process involving its incorporation into large, multi-subunit tethering complexes. PEP3 is a core component of two distinct but related complexes: the Class C Vps/HOPS (HOmotypic fusion and Protein Sorting) complex and the CORVET (COrrect Vps-C protein sorting and Endosomal Tethering) complex nih.govyeastgenome.org.
The HOPS complex is primarily localized to the vacuolar membrane and is essential for the fusion of late endosomes and other transport vesicles with the vacuole. PEP3, within the HOPS complex, plays a direct role in the docking and fusion of these vesicles nih.gov. This function is intrinsically linked to its membrane association, as the complex acts as a molecular bridge between the incoming vesicle and the target vacuolar membrane. The CORVET complex, on the other hand, is thought to function earlier in the endocytic pathway, at the level of early endosomes.
Dynamic Relocalization and Response to Cellular Cues
The vacuole is a highly dynamic organelle that undergoes constant fission and fusion to adapt to changing cellular needs and environmental conditions. While direct evidence detailing the dynamic relocalization of the PEP3 protein itself between different subcellular compartments in response to specific cues is limited, its functional role provides insight into its involvement in these dynamic processes.
Studies have shown that the overexpression of PEP3 can lead to alterations in vacuolar morphology, resulting in more fragmented vacuoles nih.govyeastgenome.org. This is particularly evident under conditions of cellular stress, such as exposure to acetic acid yeastgenome.orgnih.gov. In response to acetic acid stress, cells overexpressing PEP3 exhibit a shortened lag phase in growth, a phenotype linked to an increased capacity for proton sequestration within the more numerous, smaller vacuoles yeastgenome.orgnih.gov. This suggests that the amount and activity of PEP3 at the vacuolar membrane can influence the organelle's structure and function in response to environmental challenges.
While these findings underscore the importance of PEP3 in the dynamic response of the vacuole, further research is needed to elucidate the precise mechanisms that may regulate the localization or association of PEP3 with the vacuolar membrane in response to different cellular signals.
Molecular Complex Formation and Protein Protein Interactions Involving Pep3 Protein
Integration into the CORVET Complex
The CORVET complex is a key regulator of membrane traffic in the early endocytic pathway, specifically mediating the fusion of vesicles with early endosomes biologists.comresearchgate.net. PEP3 is a core and indispensable component of this complex yeastgenome.org.
Subunit Composition and Stoichiometry of the CORVET Complex
The CORVET complex is a heterohexameric assembly, meaning it is composed of six different protein subunits. A central feature of its architecture is a core of four proteins that are also shared with the HOPS complex. These are known as the class C Vps proteins: Vps11, Vps16, Vps18 (PEP3), and the Sec1/Munc18 (SM) family protein Vps33 biologists.comnih.govnih.gov. The identity and specific function of the CORVET complex are defined by two additional subunits, Vps3 and Vps8, which are unique to this complex biologists.comnih.gov. These subunits are responsible for the specific interaction of the CORVET complex with the Rab GTPase Vps21 (the yeast homolog of Rab5), which localizes the complex to early endosomes nih.govnih.gov. The presumed stoichiometry of the complex is one of each subunit per complex.
| Subunit | Alternative Name(s) | Role |
|---|---|---|
| Vps11 | Pep5 | Shared Class C core subunit |
| Vps16 | Shared Class C core subunit | |
| PEP3 | Vps18, Vam8, Vpt18 | Shared Class C core subunit |
| Vps33 | Shared Class C core subunit (SM protein) | |
| Vps3 | CORVET-specific subunit, interacts with Vps21 (Rab5) | |
| Vps8 | CORVET-specific subunit, interacts with Vps21 (Rab5) |
Role of PEP3 Protein within the CORVET Complex Assembly
PEP3, as part of the Vps11-Vps18 central core, is fundamental to the structural integrity and assembly of the CORVET complex nih.gov. Vps11 and Vps18 (PEP3) form the central backbone of the complex, to which the other subunits attach nih.gov. The stable assembly of this core is a prerequisite for the association of the CORVET-specific subunits, Vps3 and Vps8, which in turn dictate the complex's localization and function at the early endosome biologists.comnih.gov. The architecture of the CORVET complex is modular, with the class C core providing a stable foundation upon which the specificity-determining subunits can be exchanged, as evidenced by the existence of intermediate complexes nih.gov. Therefore, PEP3 is not merely a passive structural component but is actively involved in creating the platform necessary for the dynamic assembly and function of the CORVET tethering machinery.
Integration into the HOPS Complex
The HOPS complex functions downstream of the CORVET complex, mediating tethering and fusion events at the late endosome and the vacuole biologists.comresearchgate.net. It is essential for both homotypic vacuole-vacuole fusion and the fusion of late endosomes and autophagosomes with the vacuole yeastgenome.org. PEP3 is a stable and integral component of this complex yeastgenome.org.
Subunit Composition and Stoichiometry of the HOPS Complex
Similar to the CORVET complex, the HOPS complex is a heterohexamer that contains the same four class C Vps protein core: Vps11, Vps16, Vps18 (PEP3), and Vps33 biologists.comnih.gov. The functional specificity of the HOPS complex is conferred by its two unique subunits, Vps39 (also known as Vam6) and Vps41 (also known as Vam2) nih.govyeastgenome.org. These subunits are responsible for interacting with the Rab GTPase Ypt7 (the yeast homolog of Rab7), thereby targeting the HOPS complex to late endosomes and vacuoles biologists.com. The stoichiometry is understood to be one of each of the six subunits forming the complete complex.
| Subunit | Alternative Name(s) | Role |
|---|---|---|
| Vps11 | Pep5 | Shared Class C core subunit |
| Vps16 | Shared Class C core subunit | |
| PEP3 | Vps18, Vam8, Vpt18 | Shared Class C core subunit |
| Vps33 | Shared Class C core subunit (SM protein) | |
| Vps39 | Vam6 | HOPS-specific subunit, interacts with Ypt7 (Rab7) |
| Vps41 | Vam2 | HOPS-specific subunit, interacts with Ypt7 (Rab7) |
Interactions with SNARE Proteins
A primary function of both the CORVET and HOPS complexes is to facilitate the assembly of SNARE proteins, which are the direct mediators of membrane fusion biologists.comyeastgenome.orgyeastgenome.org. The fusion process requires the formation of a stable four-helix bundle, known as a trans-SNARE complex or SNAREpin, composed of SNAREs from the two opposing membranes researchgate.net. PEP3, as an integral part of these tethering complexes, is directly implicated in the regulation of SNARE complex assembly yeastgenome.org.
The HOPS complex, in particular, has been shown to have a multifaceted relationship with SNAREs. It acts as a template and catalyst for SNARE complex formation elifesciences.org. Research has demonstrated that HOPS can bind to each of the four vacuolar SNAREs: the R-SNARE Nyv1, and the Q-SNAREs Vam3 (Qa), Vti1 (Qb), and Vam7 (Qc) elifesciences.org.
Specific subunits of the HOPS complex mediate these interactions. The SM protein Vps33 is known to bind the R-SNARE and Qa-SNARE elifesciences.org. Furthermore, studies have shown that Vps18 (PEP3) and Vps16 can bind to the Q-SNARE complex and also recognize the N-terminal PX domain of the soluble Qc-SNARE, Vam7 elifesciences.orgnih.gov. This interaction with Vam7 may help to recruit it from the cytosol to the site of fusion nih.gov. By binding to individual SNAREs and partially assembled SNARE bundles, the HOPS complex, including PEP3, orchestrates their assembly into a fusion-competent trans-SNARE complex elifesciences.orgembopress.org. This chaperone-like activity ensures the fidelity and efficiency of vacuolar fusion events nih.gov. While the interactions of the CORVET complex with endosomal SNAREs are less characterized in such detail, it is understood to perform an analogous function in promoting SNARE complex formation during early endosomal fusion events yeastgenome.org.
Interactions with Rab GTPases (e.g., Ypt7p)
The interaction between the HOPS complex and the Rab GTPase Ypt7p is a cornerstone of vacuolar fusion. Ypt7p, the yeast homolog of mammalian Rab7, is a small GTPase localized to the vacuolar membrane and late endosomes. mdpi.comresearchgate.net It functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.
The HOPS complex acts as a direct effector for the GTP-bound, active form of Ypt7p. thebiogrid.org This interaction is critical for the tethering of vesicles to the vacuole, as Ypt7p on both the incoming vesicle and the target vacuole membrane is required for homotypic vacuole fusion. mdpi.comnih.gov The binding of active Ypt7p to the HOPS complex is thought to induce a conformational change in the complex, enabling it to efficiently promote SNARE complex assembly and subsequent membrane fusion. frontiersin.org
Interactions with Other Vacuolar Biogenesis Proteins (e.g., Pep5p, Vps33p, Vps16p, Vps41p, Vps11p)
Pep3p does not function in isolation but is an integral and stable component of the class C Vps/HOPS complex. This heterohexameric complex is essential for vacuolar biogenesis and fusion. The core subunits, often referred to as the class C Vps proteins, include Vps11p, Vps16p, Vps18p (Pep3p), and Vps33p. In the HOPS complex, this core associates with two additional proteins, Vps41p and Vam6p/Vps39p.
Pep5p (Vps11p): Pep5p is another core component of the complex. It forms a stable subcomplex with Pep3p and is essential for the transport of hydrolase precursors to the vacuole. harvard.edu
Vps33p: A member of the Sec1/Munc18 (SM) family of proteins, Vps33p is a crucial component that is believed to interact directly with the SNAREs to regulate their assembly.
Vps16p: This subunit is critical for the structural integrity of the HOPS complex and mediates the recruitment of Vps33p.
The coordinated action of these proteins within the HOPS complex allows for the precise orchestration of vesicle tethering, docking, and fusion at the vacuolar membrane.
| HOPS Complex Subunit | Alternative Name | Key Interaction/Function related to PEP3 |
| Vps11p | Pep5p | Forms a core subcomplex with Pep3p. |
| Vps18p | Pep3p | Central organizing subunit of the complex. |
| Vps33p | Sec1/Munc18 family protein, interacts with SNAREs. | |
| Vps16p | Essential for complex integrity and Vps33p recruitment. | |
| Vps41p | Core subunit contributing to tethering function. | |
| Vps39p | Vam6p | Subunit specific to the HOPS complex, involved in Ypt7p interaction. |
Other Documented Protein-Protein Interactions (e.g., Pep7p, Arl1p)
Beyond the core HOPS components and SNAREs, Pep3p is involved in a broader network of interactions.
Pep7p (Vps45p): Pep3p and Pep5p have been shown to physically associate with Pep7p, a protein homologous to mammalian EEA1. youtube.com This interaction suggests that the Pep3p/Pep5p complex may function at multiple stages of transport to the vacuole, including steps involving the endosome where Pep7p is active. harvard.edu
Arl1p: Arl1p is an ADP-ribosylation factor-like GTPase involved in Golgi trafficking. A negative genetic interaction has been quantitatively scored between PEP3 and ARL1. thebiogrid.org This type of interaction, where the combination of mutations in two separate genes results in a more severe fitness defect than expected, suggests that Pep3p and Arl1p function in parallel pathways or buffer one another's function. thebiogrid.org
Methodologies for Investigating Protein Interactions
The intricate web of interactions involving Pep3p has been elucidated through a variety of experimental techniques. These methods can be broadly categorized into those that detect physical interactions (e.g., yeast two-hybrid, co-immunoprecipitation) and those that infer functional relationships through genetic approaches.
Genetic interaction mapping is a powerful tool in Saccharomyces cerevisiae for uncovering functional relationships between genes. nih.gov A synthetic lethal genetic interaction, for instance, occurs when mutations in two different genes are individually viable but are lethal when combined in the same cell. This often indicates that the two genes function in parallel, redundant pathways that are essential for survival.
Synthetic Genetic Array (SGA) analysis is a high-throughput method developed in yeast to systematically map these genetic interactions. In a typical SGA screen, a query mutation (e.g., a deletion of PEP3) is crossed with an ordered array of thousands of viable gene deletion mutants. The resulting double mutants are then scored for fitness defects, such as reduced colony size or lethality. thebiogrid.org This approach generates a genetic interaction profile for the query gene, revealing a network of functional connections. nih.gov The negative genetic interaction observed between PEP3 and ARL1 was identified using such a quantitative SGA approach. thebiogrid.org
Physical Interaction Assays (e.g., Two-Hybrid Analysis, Co-Immunoprecipitation)
The physical interactions between PEP3 protein (also known as Vps18p) and other cellular components have been investigated using various experimental techniques, primarily the yeast two-hybrid system. This genetic method is designed to detect protein-protein interactions in vivo. It relies on the reconstitution of a functional transcription factor, which occurs only when the two proteins of interest (the "bait" and "prey") interact, leading to the activation of a reporter gene. nih.gov
A notable application of this technique demonstrated a direct physical association between the core components of a putative docking complex required for vesicular transport to the vacuole. Specifically, two-hybrid analysis revealed that both Pep3p and Pep5p physically associate with Pep7p. nih.gov This interaction is significant as Pep7p is a homolog of the mammalian EEA1 protein and is a member of the endosomal SNARE complex, highlighting a direct link between the Pep3p/Pep5p complex and the machinery responsible for vesicle fusion. nih.gov
While specific co-immunoprecipitation (Co-IP) studies focusing solely on PEP3p are detailed within broader proteomics analyses, this technique is fundamental to confirming protein-protein interactions within their native cellular context. Co-IP involves using an antibody to precipitate a target protein from a cell lysate, thereby also pulling down any proteins that are bound to it. These associated proteins can then be identified by methods such as Western blotting or mass spectrometry. Data from such experiments, which confirm the constituents of complexes like HOPS and CORVET, are often compiled in comprehensive proteomics databases.
Proteomics Approaches and Databases (e.g., BioGRID, ComplexPortal, DIP)
Proteomics databases provide a consolidated and curated view of protein interactions and complex formations, drawing from a multitude of experimental sources, including high-throughput studies. For the PEP3 protein in Saccharomyces cerevisiae, these resources confirm its central role in two distinct, yet related, multisubunit tethering complexes: the CORVET (Class C Core Vacuole/Endosome Tethering) complex and the HOPS (Homotypic Fusion and Vacuole Protein Sorting) complex. thebiogrid.orgyeastgenome.org
ComplexPortal and the Saccharomyces Genome Database (SGD) describe the composition of these essential complexes. yeastgenome.orgnih.gov
HOPS Complex : This heterohexameric complex is crucial for the fusion of late endosomes and autophagosomes with the vacuole, as well as for homotypic vacuole-vacuole fusion. yeastgenome.orgnih.gov It is composed of six proteins: Pep3p (Vps18p), Pep5p (Vps11p), Vam6p (Vps39p), Vps16p, Vps33p, and Vps41p. yeastgenome.orgpdbj.org The HOPS complex functions by tethering membranes and facilitating the assembly of the SNARE protein complex required for membrane fusion. yeastgenome.orgelifesciences.org
CORVET Complex : This complex is structurally related to HOPS and is primarily involved in the fusion of vesicles with early endosomes. It shares the four core "Class C" Vps proteins with the HOPS complex: Pep3p (Vps18p), Pep5p (Vps11p), Vps16p, and Vps33p. yeastgenome.orgnih.gov
The BioGRID (Biological General Repository for Interaction Datasets) provides an extensive catalog of experimentally determined physical interactions for PEP3 (Systematic Name: YLR148W). thebiogrid.orgnih.govnih.gov This data is aggregated from numerous low-throughput and high-throughput studies. The database lists a significant number of proteins that physically interact with PEP3, underscoring its role as a key scaffold protein within the vacuolar transport machinery.
Below is a table summarizing the core components of the HOPS and CORVET complexes, of which PEP3 is a member.
| Protein Name | Systematic Name | HOPS Complex Member | CORVET Complex Member |
|---|---|---|---|
| PEP3 / Vps18 | YLR148W | ✔ | ✔ |
| PEP5 / Vps11 | YDR298C | ✔ | ✔ |
| Vps16 | YPL198W | ✔ | ✔ |
| Vps33 | YDR386W | ✔ | ✔ |
| VAM6 / Vps39 | YOR092W | ✔ | ✘ |
| Vps41 / Vam2 | YKL154C | ✔ | ✘ |
| Vps8 | YPL135W | ✘ | ✔ |
| Vps3 | YOR023C | ✘ | ✔ |
The Database of Interacting Proteins (DIP) also serves as a valuable, manually curated resource that documents experimentally determined protein-protein interactions, aiming to build a comprehensive picture of protein interaction networks. nih.govresearchgate.net
Functional Roles of Pep3 Protein in Cellular Processes of Saccharomyces Cerevisiae
Vacuolar Biogenesis and Morphology Regulation
The vacuole in Saccharomyces cerevisiae is a dynamic organelle analogous to the lysosome in mammalian cells, involved in degradation, storage, and ion homeostasis. The proper formation and maintenance of this organelle are critically dependent on the PEP3 protein.
PEP3 is fundamentally required for the biogenesis of the vacuole. uniprot.orgnih.govnih.gov As a core component of the HOPS complex, PEP3 is involved in the docking stage of vacuole fusion. uniprot.org The HOPS complex acts as an effector for the vacuolar Rab GTPase YPT7, a key regulator of membrane identity, and is essential for the assembly of the SNARE (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) complex, which mediates the fusion of membranes. uniprot.orgnih.gov
Studies involving the deletion or disruption of the PEP3 gene have demonstrated its critical role in vacuolar assembly. Cells lacking functional PEP3 exhibit severe defects in vacuolar biogenesis, characterized by the absence of a normal, large central vacuole and the accumulation of numerous small vesicles. nih.govtandfonline.comresearcher.life These cells also show decreased levels of mature vacuolar hydrolases such as protease A, protease B, and carboxypeptidase Y, indicating a failure in the proper transport and processing of these enzymes which is essential for vacuolar function. nih.govtandfonline.comresearcher.lifemicrobialcell.com
| Key Findings on PEP3's Role in Vacuolar Assembly and Maturation | Reference |
| PEP3 is a component of the HOPS and CORVET tethering complexes. | yeastgenome.orgnih.govnih.govresearchgate.netresearchgate.net |
| The HOPS complex, containing PEP3, is required for the docking stage of vacuole fusion. | uniprot.org |
| Deletion of PEP3 leads to the accumulation of small vesicles and a lack of a normal vacuole. | nih.govtandfonline.comresearcher.life |
| pep3 mutants show reduced levels of mature vacuolar hydrolases. | nih.govtandfonline.comresearcher.life |
The morphology of the vacuole, including its size and number, is tightly regulated in response to cellular and environmental cues. PEP3 plays a significant role in this regulation. While the absence of PEP3 leads to a complete disruption of vacuolar formation, its overexpression results in a distinct phenotype characterized by increased vacuolar fragmentation. nih.gov
In wild-type yeast cells, typically one to three large vacuoles are observed. However, upon overexpression of PEP3, the number of vacuoles per cell increases to four or more, with a corresponding decrease in the size of each individual vacuole. nih.gov This suggests that PEP3 levels can influence the balance between vacuolar fusion and fission events. The increased fragmentation observed with PEP3 overexpression is consistent with its role in vesicle tethering and fusion; an excess of this protein may promote more frequent, smaller-scale fusion events, leading to a fragmented vacuolar appearance.
Interestingly, cells overexpressing PEP3 have also been observed to be larger and more granular, which is consistent with an increased number of vacuoles. nih.gov This alteration in vacuolar morphology upon PEP3 overexpression has been linked to increased tolerance to acetic acid stress, potentially by increasing the vacuolar surface area and the capacity for proton sequestration. nih.govresearchgate.net
| Effect of PEP3 Levels on Vacuolar Morphology | Observed Phenotype | Reference |
| PEP3 Deletion | Absence of normal vacuole; accumulation of small vesicles. | nih.govtandfonline.comresearcher.life |
| PEP3 Overexpression | Increased number of smaller, fragmented vacuoles. | nih.gov |
| Wild-Type | 1-3 large vacuoles per cell. | nih.gov |
Membrane Trafficking and Vesicular Transport Pathways
PEP3, as a subunit of the CORVET and HOPS complexes, is a central player in mediating the specificity of vesicle docking and fusion in several key transport pathways that converge on the vacuole.
The transport of newly synthesized proteins from the Golgi apparatus to the endosomal system is a critical step in their delivery to the vacuole. PEP3 is involved in regulating this transport route. yeastgenome.orgnih.gov As part of the CORVET complex, PEP3 facilitates the tethering and fusion of vesicles derived from the Golgi with early endosomes. nih.govnih.govresearchgate.netresearchgate.net
Genetic studies have shown that conditional mutants of pep3 exhibit defects in the transport of vacuolar hydrolases from the Golgi to the endosome. nih.gov This indicates that the function of PEP3 is required for the proper delivery of cargo along this pathway. The CORVET complex, including PEP3, is thought to recognize specific markers on both the transport vesicles and the target endosomal membrane, thereby ensuring the fidelity of this transport step.
Following their arrival at the endosome, vacuolar proteins are further sorted and transported to the vacuole. PEP3 is also a key regulator of this late stage of the transport pathway. yeastgenome.orgnih.gov In this context, PEP3 functions as a component of the HOPS complex, which mediates the tethering and fusion of late endosomes (also known as multivesicular bodies or MVBs) with the vacuolar membrane. nih.govresearchgate.netnih.gov
The HOPS complex, through the action of PEP3 and its other subunits, interacts with the Rab GTPase Ypt7 on the vacuolar membrane and SNARE proteins on both the late endosome and the vacuole to promote membrane fusion. nih.govrupress.org Disruption of PEP3 function leads to a block in this transport step, resulting in the accumulation of precursor forms of vacuolar proteins and a failure to deliver them to their final destination. nih.gov
The Cytoplasm to Vacuole Targeting (Cvt) pathway is a specialized, biosynthetic route that delivers specific resident vacuolar hydrolases, such as aminopeptidase (B13392206) I (Ape1), from the cytoplasm directly to the vacuole. nih.gov This pathway shares much of the same molecular machinery as autophagy, a process of bulk degradation of cytoplasmic components. PEP3 has been shown to be essential for the Cvt pathway. nih.gov
In the Cvt pathway, the cargo, precursor Ape1, oligomerizes in the cytoplasm and is then sequestered within a double-membraned vesicle called a Cvt vesicle. nih.gov This vesicle then fuses with the vacuole, releasing its contents for maturation. The function of PEP3, likely as part of the HOPS complex, is required for the final fusion of the Cvt vesicle with the vacuolar membrane. nih.gov Conditional pep3 mutants exhibit a block in the Cvt pathway, leading to the accumulation of precursor Ape1 in the cytoplasm. nih.gov
| PEP3's Role in Vesicular Transport Pathways | Complex Involved | Key Function |
| Golgi to Endosome Transport | CORVET | Tethering and fusion of Golgi-derived vesicles with early endosomes. |
| Late Endosome to Vacuole Transport | HOPS | Tethering and fusion of late endosomes with the vacuole. |
| Cytoplasm to Vacuole Targeting (Cvt) | HOPS | Fusion of Cvt vesicles with the vacuole. |
Endosomal Recycling to Golgi
The endosomal system is a critical sorting hub, receiving cargo from both the secretory and endocytic pathways. Molecules arriving at the endosome can be targeted for degradation in the vacuole or recycled back to other compartments, including the Golgi apparatus. This retrograde trafficking from the endosome to the Golgi is essential for retrieving cellular components like v-SNAREs and sorting receptors, ensuring their availability for subsequent rounds of transport. nih.gov
Research has demonstrated that the PEP3 protein is a key player in this recycling pathway. Studies using temperature-sensitive pep3 mutants (pep3(ts)) have revealed that these mutants are defective in the recycling of proteins from the endosome back to the late Golgi. nih.govnih.gov This implicates PEP3, likely as part of a larger protein complex, in the machinery that recognizes, sorts, and packages cargo into transport vesicles destined for the Golgi or in the subsequent tethering and fusion of these vesicles with the Golgi membrane. The disruption of this pathway in pep3 mutants contributes to the broader defects seen in vacuolar protein sorting and biogenesis.
Role in Endocytosis
Endocytosis is the process by which cells internalize molecules, plasma membrane proteins, and lipids from the cell surface. nih.gov In Saccharomyces cerevisiae, this process is vital for nutrient uptake, regulation of cell surface proteins, and responding to environmental changes. nih.govmdpi.com The PEP3 protein is essential for proper endocytic function.
Conditional pep3(ts) mutants exhibit significant defects in endocytosis. nih.govnih.gov Furthermore, null mutants (pep3Δ), where the gene is completely deleted, show an absence of endocytosis, highlighting the critical nature of PEP3 for this pathway. yeastgenome.org This essential role suggests that PEP3 is required for one or more steps in the endocytic pathway, which involves the internalization of vesicles from the plasma membrane and their subsequent trafficking through the endosomal system to the vacuole. mdpi.com Given PEP3's function in vesicle tethering and fusion, it is likely involved in the fusion of endocytic vesicles with early endosomes or the subsequent maturation and transport steps leading to the vacuole.
Mechanism of Vesicular Docking and Fusion Mediation
A primary function of PEP3 is to mediate the docking and fusion of transport vesicles with target membranes, particularly the vacuole and endosomes. nih.gov PEP3 does not act alone but is a core component of two distinct, large protein assemblies known as tethering complexes: the CORVET (Class C Core Vacuolar/Endosomal Tethering) complex and the HOPS (Homotypic Fusion and Protein Sorting) complex. nih.govuniprot.org
The general mechanism of vesicle fusion involves a series of steps: tethering, docking, and fusion. youtube.com Tethering complexes like HOPS and CORVET act as molecular bridges, capturing incoming vesicles over a longer distance and bringing them into close proximity with the target membrane. youtube.com This initial capture is followed by docking, a more intimate association that prepares the membranes for fusion. williams.edu This process is facilitated by interactions with Rab GTPases and SNARE (Soluble NSF Attachment Protein Receptor) proteins. youtube.comresearchgate.net
PEP3, as part of the HOPS complex, functions as an effector for the vacuolar Rab GTPase YPT7. uniprot.org The HOPS complex interacts with SNAREs on both the vesicle and target membranes, promoting the assembly of a stable trans-SNARE complex. uniprot.orgresearchgate.net This complex, a four-helix bundle formed by SNARE proteins from opposing membranes, is the core machinery that drives the merging of the two lipid bilayers. researchgate.netembopress.org Studies indicate that the PEP3/PEP5 subcomplex within HOPS may be directly responsible for tethering transport vesicles, acting as a putative docking factor that works in conjunction with SNAREs like PEP12 to facilitate fusion at multiple transport steps leading to the vacuole. nih.govnih.gov
| Complex | Key Function | Associated Rab GTPase | Primary Location of Action |
| CORVET | Vesicle tethering at early endosomes | Vps21 | Early Endosome |
| HOPS | Vesicle tethering and fusion at the vacuole | Ypt7 | Late Endosome / Vacuole |
Autophagy Regulation
Involvement in Macroautophagy Pathways
Macroautophagy (hereafter referred to as autophagy) is a highly conserved catabolic process in eukaryotic cells for degrading and recycling bulk cytoplasmic components, including long-lived proteins and entire organelles. nih.govmdpi.com The process involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic cargo and delivers it to the vacuole for degradation. nih.gov Autophagy is crucial for survival during periods of nutrient starvation and for maintaining cellular homeostasis by clearing damaged components. babraham.ac.uk
The PEP3 protein is indispensable for autophagy in S. cerevisiae. Genetic studies have shown that pep3 null mutants exhibit a complete absence of autophagy. yeastgenome.org This indicates that PEP3 functions at an essential step in the autophagic pathway. The process of autophagy can be divided into several stages: induction, nucleation of the phagophore (autophagosome precursor), expansion and closure of the autophagosome, and finally, fusion of the autophagosome with the vacuole. nih.govnih.gov Given PEP3's role as a component of the HOPS tethering complex, its essential function in autophagy lies in the final step of the pathway.
Specific Contributions to Autophagosome-Vacuole Fusion
The culmination of the macroautophagy pathway is the fusion of the completed autophagosome with the vacuolar membrane, which releases the inner vesicle (autophagic body) into the vacuolar lumen for degradation by resident hydrolases. researchgate.net This fusion event is topologically similar to other vesicle fusion events in the cell and relies on a conserved set of machinery, including Rab GTPases, tethering complexes, and SNAREs. researchgate.net
PEP3's specific contribution to this process is as a subunit of the HOPS complex, which is the primary tethering complex mediating autophagosome-vacuole fusion. researchgate.net The HOPS complex is recruited to the vacuole membrane where it acts as an effector for the Rab GTPase Ypt7. researchgate.net It then recognizes and tethers the incoming autophagosome, facilitating the subsequent pairing of SNARE proteins on the two membranes. This tethering action is critical for bringing the membranes into sufficiently close proximity for the SNAREs to engage and drive membrane fusion. researchgate.net Without a functional PEP3 protein, the HOPS complex is non-functional, leading to a block in autophagosome-vacuole fusion. This results in the accumulation of autophagosomes in the cytoplasm and a complete failure of the autophagic process. researchgate.net
| Component | Type | Location | Role in Autophagosome-Vacuole Fusion |
| PEP3 (in HOPS) | Tethering Complex Subunit | Vacuole Membrane / Cytosol | Part of the complex that tethers autophagosomes to the vacuole. uniprot.orgresearchgate.net |
| Ypt7 | Rab GTPase | Vacuole & Autophagosome | Recruits and activates the HOPS complex. researchgate.net |
| Vam3, Vti1, Vam7 | Q-SNAREs | Vacuole Membrane | Form the target membrane portion of the fusion complex. researchgate.net |
| Ykt6 | R-SNARE | Autophagosome Membrane | The vesicle SNARE that pairs with vacuolar Q-SNAREs. researchgate.net |
Cellular Stress Response and Homeostasis
The vacuole is a central organelle for maintaining cellular homeostasis, playing key roles in pH regulation, ion storage, and detoxification. PEP3, being essential for vacuolar biogenesis and function, is consequently critical for the cell's ability to respond to environmental stress. yeastgenome.orgnih.gov
Mutations in PEP3 lead to a wide range of stress-sensitive phenotypes. Null mutants show decreased resistance to acidic and alkaline pH, hyperosmotic stress, heat stress, and various metal ions. yeastgenome.org This broad sensitivity underscores the importance of a functional vacuolar system in buffering the cytoplasm and sequestering toxic substances.
Conversely, overexpression of PEP3 can enhance tolerance to specific stresses. For instance, overexpressing PEP3 in yeast exposed to acetic acid stress was found to shorten the lag phase of growth. nih.govresearchgate.net This protective effect is linked to changes in vacuolar morphology and function. PEP3 overexpression leads to more fragmented vacuoles, which increases the total surface area of the vacuolar membrane. nih.gov This, in turn, is associated with higher activity of the vacuolar H+-ATPase (V-ATPase), enhancing the cell's capacity to sequester protons from the cytoplasm into the vacuole and thereby cope with intracellular acidification. nih.govresearchgate.net These findings demonstrate that PEP3 is not only essential for basal cellular function but is also a key component in the machinery that allows yeast to adapt and survive in challenging environments. nih.gov
| Condition | Phenotype of pep3Δ Mutant | Phenotype of PEP3 Overexpression | Implication for Homeostasis |
| Acidic/Alkaline pH | Decreased resistance yeastgenome.org | Enhanced tolerance to acid stress nih.gov | Vacuolar pH buffering |
| Hyperosmotic Stress | Decreased resistance yeastgenome.org | Not reported | Ion and water balance |
| Heat Stress | Increased sensitivity yeastgenome.org | Not reported | Protein quality control |
| Metal Ions | Decreased resistance yeastgenome.org | Not reported | Detoxification and sequestration |
Compound and Protein Index
| Name | Alias(es) | Type |
| PEP3 | Vps18, Vam8 | Protein |
| PEP5 | Vps11 | Protein |
| PEP12 | Vps6 | t-SNARE Protein |
| YPT7 | Rab GTPase Protein | |
| CORVET complex | Tethering Complex | |
| HOPS complex | Tethering Complex | |
| Vam3 | Qa-SNARE Protein | |
| Vti1 | Qb-SNARE Protein | |
| Vam7 | Qc-SNARE Protein | |
| Ykt6 | R-SNARE Protein | |
| V-ATPase | Enzyme Complex |
Oxidative Stress Resistance
While direct studies detailing the specific role of PEP3 in response to methyl methanesulfonate (B1217627), 4-nitroquinoline-N-oxide, tert-butyl hydroperoxide, or UV irradiation are not extensively covered in the available literature, the broader context of oxidative stress resistance in S. cerevisiae is well-documented. Oxidative stress, a result of the accumulation of reactive oxygen species (ROS), can cause damage to cellular components such as lipids and proteins. mdpi.com Yeast cells have developed intricate mechanisms to counteract these damaging effects. frontiersin.orgnih.gov The peroxiredoxin Tsa1, for instance, is a key enzyme in reducing hydrogen peroxide and has been shown to be vital for H2O2 resistance and longevity in yeast. biorxiv.org The general response to oxidative stress involves the upregulation of stress-response genes and the production of protective molecules. frontiersin.org Given PEP3's central role in vacuolar function, which is a major site for degradation and recycling of damaged cellular components, it is plausible that it contributes to general oxidative stress resistance by maintaining vacuolar integrity and function.
pH Homeostasis and Acid Stress Tolerance
PEP3 is integral to pH homeostasis and tolerance to acid stress, particularly from organic acids like acetic acid. nih.govnih.gov S. cerevisiae maintains pH balance through mechanisms that include the export of excess protons and their sequestration into the vacuole, a process mediated by the vacuolar H+-ATPase (V-ATPase). nih.govresearchgate.net
Overexpression of PEP3 has been demonstrated to enhance tolerance to acetic acid stress by shortening the lag phase of growth. nih.govnih.gov This improved tolerance is attributed to an increase in the number of fragmented vacuoles, which effectively increases the total vacuolar surface area. nih.gov This morphological change, coupled with higher V-ATPase activity in PEP3-overexpressing cells, enhances the cell's capacity to sequester protons, thereby mitigating cytoplasmic acidification. nih.govnih.gov Conversely, deletion or mutation of PEP3 leads to decreased resistance to both acidic and alkaline pH. yeastgenome.org
| Condition | Effect of PEP3 Overexpression | Observed Phenotype | Reference |
|---|---|---|---|
| Acetic Acid Stress | Increased Tolerance | Shortened lag phase, more fragmented vacuoles, higher V-ATPase activity | nih.govnih.gov |
| General pH Stress | - | Null mutants exhibit decreased resistance to both acidic and alkaline pH | yeastgenome.org |
Metal Ion Homeostasis
The vacuole is a primary site for the detoxification and storage of excess metal ions in yeast. nih.gov PEP3, being essential for vacuolar biogenesis, is consequently involved in metal ion homeostasis. Disruption of PEP3 function leads to decreased resistance to various metal ions. yeastgenome.org S. cerevisiae has developed sophisticated systems for the uptake, transport, and storage of essential transition metals like copper, iron, and zinc, while also managing the toxic effects of heavy metals such as mercury and cadmium. nih.govnih.gov The yeast vacuole plays a critical role in sequestering these ions, and proper vacuolar function, dependent on proteins like PEP3, is vital for this process. While the precise mechanisms of PEP3's involvement in the detoxification of specific metals like copper, iron, and mercury are not detailed, its role in maintaining the organelle responsible for this detoxification underscores its importance.
Osmotic and Hydrostatic Pressure Stress Resistance
PEP3 is also implicated in the response to osmotic and hydrostatic pressure stress. Null mutants of PEP3 show decreased resistance to both hyperosmotic stress and hydrostatic pressure. yeastgenome.org S. cerevisiae adapts to high osmolarity by activating the High Osmolarity Glycerol (B35011) (HOG) pathway, which leads to the accumulation of glycerol as a compatible osmolyte. nih.gov The vacuole is a dynamic organelle that undergoes changes in size and morphology in response to osmotic shifts. Proper vacuolar function is therefore critical for osmoadaptation.
Similarly, high hydrostatic pressure can impact cellular structures, including membranes and proteins. mdpi.com The cellular response to such pressure involves various stress response pathways. mdpi.comresearchgate.net The decreased resistance of pep3 mutants suggests that a functional vacuolar system is necessary to withstand these physical stresses. yeastgenome.org
Heat Stress Sensitivity
Cells lacking a functional PEP3 gene exhibit increased sensitivity to heat stress. yeastgenome.org The heat shock response in S. cerevisiae is a highly conserved cellular defense mechanism that involves the synthesis of heat shock proteins (Hsps) to refold or degrade damaged proteins. nih.gov The vacuole is the main compartment for protein degradation in yeast. Cells with defective vacuolar biogenesis due to the absence of PEP3 are likely impaired in their ability to clear aggregated or misfolded proteins that accumulate during heat stress, leading to increased sensitivity. nih.govumn.edu
Cellular Growth, Development, and Metabolism
Regulation of Cell Size and Granularity
PEP3 plays a role in the regulation of cell size and internal complexity, or granularity. Overexpression of PEP3 has been shown to result in a significant increase in both cell size and granularity. nih.gov Flow cytometry analysis revealed that PEP3-overexpressing mutants were approximately two-fold larger and had greater granularity compared to wild-type cells. nih.gov This is consistent with the observation of an increased number of vacuoles in these cells. nih.gov Conversely, the Saccharomyces Genome Database notes that pep3 mutants can exhibit either increased or decreased cell size, suggesting a complex regulatory role for this protein in cellular morphology. yeastgenome.org
| Genetic Modification | Effect on Cell Size | Effect on Granularity | Reference |
|---|---|---|---|
| PEP3 Overexpression | ~2-fold larger | Increased | nih.gov |
| PEP3 Deletion/Mutation | Increased or Decreased | Not specified | yeastgenome.org |
Impact on Bud Morphology and Budding Pattern
The budding process in Saccharomyces cerevisiae is a highly regulated event that determines cell division and colony morphology. The PEP3 protein has been identified as a factor that influences both the shape of the emerging bud and the spatial pattern of budding on the mother cell. Studies on pep3 null mutants have revealed observable defects in these processes, leading to abnormal bud morphology and altered budding patterns. yeastgenome.org This suggests that the proper functioning of the vacuolar system, which is dependent on PEP3, is intricately linked to the cytoskeletal rearrangements and localized cell wall synthesis required for normal budding.
In haploid yeast cells, budding typically occurs in an axial pattern, where new buds form adjacent to the previous site of division. Diploid cells, on the other hand, exhibit a bipolar budding pattern, with buds emerging from either the pole of origin or the opposite pole. researchgate.net Disruptions in the PEP3 gene can lead to deviations from these prescribed patterns, underscoring the protein's role in maintaining the spatial regulation of cell division.
| Feature | Wild-Type S. cerevisiae | pep3 Null Mutant |
| Bud Morphology | Normal, ovoid shape | Abnormal morphology yeastgenome.org |
| Haploid Budding Pattern | Axial | Abnormal pattern yeastgenome.org |
| Diploid Budding Pattern | Bipolar | Abnormal pattern yeastgenome.org |
Chronological Lifespan Modulation
Chronological lifespan (CLS) in yeast is defined as the length of time that non-dividing cells can remain viable in a stationary phase. nih.govnih.gov This process is a model for aging in post-mitotic cells in higher eukaryotes. Research has demonstrated that PEP3 is a determinant of chronological lifespan in S. cerevisiae. Specifically, the absence of a functional PEP3 protein, as seen in pep3 null mutants, results in a decreased chronological lifespan. yeastgenome.org This indicates that the cellular processes regulated by PEP3, particularly vacuolar integrity and function, are critical for long-term cell survival in a nutrient-depleted environment. The vacuole's role in nutrient storage, pH homeostasis, and protein degradation is likely a key contributor to this phenotype.
| Genotype | Chronological Lifespan Phenotype |
| Wild-Type S. cerevisiae | Normal |
| pep3 Null Mutant | Decreased yeastgenome.org |
Sporulation Processes
Sporulation is a developmental program that diploid Saccharomyces cerevisiae cells undergo in response to nutrient starvation, particularly a lack of nitrogen and a fermentable carbon source. This process leads to the formation of four haploid spores, which are highly resistant to environmental stresses. The PEP3 protein is essential for successful sporulation. Homozygous diploid pep3 mutants are incapable of sporulating. nih.gov This sporulation-deficient phenotype highlights the necessity of a functional vacuole for the metabolic and structural reorganizations that occur during spore formation. The vacuole is known to be involved in the degradation and recycling of cellular components, which provides the necessary building blocks for the developing spores.
| Genotype (Diploid) | Sporulation Capability |
| Wild-Type S. cerevisiae | Capable of sporulation |
| Homozygous pep3 Mutant | Absent/Incapable of sporulation yeastgenome.orgnih.gov |
Telomere Length Maintenance
Telomeres are repetitive DNA sequences at the ends of linear chromosomes that protect them from degradation and fusion. In Saccharomyces cerevisiae, telomere length is maintained by the enzyme telomerase. The integrity of telomeres is crucial for genomic stability and cellular longevity. Interestingly, the PEP3 protein has been implicated in the maintenance of proper telomere length. Null mutants of PEP3 have been observed to have decreased telomere length. yeastgenome.org While the precise mechanism linking a vacuolar protein to telomere maintenance is still under investigation, it suggests a potential interplay between vacuolar function, nutrient sensing pathways, and the regulation of telomerase activity.
| Genotype | Telomere Length Phenotype |
| Wild-Type S. cerevisiae | Normal |
| pep3 Null Mutant | Decreased yeastgenome.org |
Carbon and Nitrogen Source Utilization Efficiency
The ability of Saccharomyces cerevisiae to efficiently utilize available carbon and nitrogen sources is fundamental to its growth and competitiveness. nih.govmdpi.com The PEP3 protein influences the rate at which yeast cells can metabolize these essential nutrients. Experimental evidence shows that pep3 null mutants exhibit a decreased rate of both carbon and nitrogen source utilization. yeastgenome.org This reduced metabolic efficiency is likely a consequence of impaired vacuolar function, as the vacuole is a central hub for nutrient storage and recycling. For instance, the breakdown of proteins and other macromolecules within the vacuole releases amino acids and other metabolites that can be re-utilized by the cell, particularly under conditions of nutrient limitation.
| Nutrient Source | Impact of pep3 Null Mutation on Utilization |
| Carbon | Decreased rate of utilization yeastgenome.org |
| Nitrogen | Decreased rate of utilization yeastgenome.org |
Role in Alpha-Factor Prohormone Maturation
Saccharomyces cerevisiae communicates and initiates mating through the secretion of peptide pheromones, such as the alpha-factor. nih.gov The alpha-factor is synthesized as a larger precursor, a prohormone, which must undergo several processing steps to become a mature, active pheromone. This maturation process involves proteolytic cleavage events that occur within the secretory pathway. The PEP3 protein is required for the efficient maturation of the alpha-factor prohormone. This suggests that the trafficking and sorting events in the late Golgi and endosomal compartments, which are regulated by PEP3, are critical for the proper localization and activity of the proteases involved in prohormone processing.
| Process | Role of PEP3 |
| Alpha-Factor Prohormone Maturation | Required for efficient maturation |
Protein Degradation and Quality Control Pathways
Maintaining a healthy proteome is essential for cellular viability. Cells have evolved sophisticated protein quality control (PQC) systems to identify and eliminate misfolded, damaged, or aggregated proteins. nih.govfrontiersin.org In Saccharomyces cerevisiae, a major route for the degradation of long-lived proteins, protein aggregates, and even entire organelles is through autophagy, a process that culminates in delivery to the vacuole for breakdown by resident hydrolases.
Given that PEP3 is indispensable for vacuolar biogenesis and function, it plays a critical, albeit indirect, role in these protein degradation and quality control pathways. uniprot.orgnih.gov A cell lacking PEP3 has severely compromised vacuolar function, which in turn leads to a block in the autophagic pathway. Consequently, the degradation of cellular components that are normally cleared by autophagy is inhibited. This disruption of protein turnover and quality control can have widespread detrimental effects on cellular health, contributing to the diverse phenotypes observed in pep3 mutants, such as reduced lifespan and increased sensitivity to stress.
| Cellular Process | Consequence of pep3 Null Mutation |
| Autophagy | Absent yeastgenome.org |
| Vacuolar Protein Degradation | Impaired |
| Protein Quality Control | Compromised |
Vacuolar Proteolysis Mechanisms Dependent on PEP3
The PEP3 protein (also known as Vps18) is fundamental to vacuolar proteolysis in Saccharomyces cerevisiae, primarily by ensuring the correct localization and function of the vacuole, the cell's main degradative organelle. Its role is not as a protease itself, but as an essential component of the machinery that delivers proteolytic enzymes to the vacuole and facilitates the fusion of vesicles with the vacuolar membrane.
PEP3 is a core subunit of two crucial tethering complexes: the Class C Core Vacuole/Endosome Tethering (CORVET) complex and the Homotypic Fusion and Vacuole Protein Sorting (HOPS) complex. yeastgenome.org These complexes are responsible for recognizing and tethering vesicles to their target membranes before SNARE-mediated fusion. PEP3's function within these complexes is indispensable for multiple trafficking pathways that converge at the vacuole.
Mutations in the PEP3 gene lead to severe defects in vacuolar biogenesis and the mislocalization of vacuolar hydrolases. caltech.edu Conditional pep3 mutants have demonstrated defects in several key transport routes essential for delivering proteases and their precursors to the vacuole nih.govnih.gov:
Endosomal Pathway: This pathway transports proteins from the Golgi apparatus to the vacuole via an endosomal intermediate.
Non-endosomal Golgi-to-Vacuole Pathway: A more direct route for certain vacuolar proteins.
Cytoplasm-to-Vacuole Targeting (Cvt) Pathway: This biosynthetic pathway is responsible for the selective delivery of resident vacuolar hydrolases, such as aminopeptidase I (Ape1), from the cytoplasm to the vacuole under nutrient-rich conditions. nih.govnih.gov The Cvt pathway is mechanistically similar to autophagy. nih.gov
Autophagy: Under starvation conditions, this pathway sequesters bulk cytoplasm and organelles into double-membraned vesicles (autophagosomes) that fuse with the vacuole for degradation and recycling. Null pep3 mutants exhibit an absence of autophagy. yeastgenome.org
By facilitating the fusion of vesicles from these pathways with the vacuolar membrane, PEP3 ensures that the vacuole is supplied with the necessary proteolytic enzymes, such as proteinase A (encoded by PEP4), proteinase B, and carboxypeptidase Y. caltech.edu Without a functional PEP3 protein, these hydrolases are missorted and secreted from the cell, leaving the vacuole defunct as a proteolytic compartment. caltech.edu Therefore, PEP3-dependent mechanisms are foundational for the initiation and execution of protein degradation within the yeast vacuole.
| Pathway | Description | Key Cargo | PEP3 Function | Reference |
|---|---|---|---|---|
| Endosomal Pathway | Transports proteins from the Golgi to the vacuole via the endosome. | Carboxypeptidase Y, Proteinase A | Mediates vesicle tethering and fusion at the vacuole. | nih.govnih.gov |
| Cvt Pathway | Biosynthetic pathway delivering resident hydrolases from the cytoplasm to the vacuole. | Aminopeptidase I (Ape1) | Essential for the fusion of Cvt vesicles with the vacuole. | nih.govnih.gov |
| Macroautophagy | Degradative pathway for bulk cytoplasm and organelles under starvation. | Cytosolic proteins, organelles | Required for the fusion of autophagosomes with the vacuole. | yeastgenome.org |
Interplay with Ubiquitin-Proteasome System
While vacuolar proteolysis and the ubiquitin-proteasome system (UPS) are the two major pathways for protein degradation in yeast, they are not entirely independent, and PEP3 represents a key point of interplay. This interaction is multifaceted, involving both the regulation of vacuolar fusion by the UPS and an intrinsic enzymatic function of PEP3 itself.
A direct link between PEP3 and the ubiquitin system has been established through the discovery that PEP3/Vps18 and its partner protein Vps11 possess E3 ubiquitin ligase activity. nih.govresearchgate.net This is attributed to the presence of a RING (Really Interesting New Gene) domain within their structures, which is a characteristic feature of many E3 ligases. nih.gov E3 ligases are critical components of the ubiquitination cascade, responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. nih.gov The finding that PEP3 is an E3 ligase suggests it plays a direct role in modifying proteins via ubiquitination, thereby fine-tuning signaling pathways or other cellular processes beyond its canonical role in vesicle tethering. nih.gov
Furthermore, the ubiquitin-proteasome system has a regulatory role in the process of vacuolar membrane fusion, where PEP3 is a central actor. Studies have shown that inhibiting the degradative function of the proteasome interferes with homotypic vacuole fusion. nih.gov This suggests that the degradation of specific, ubiquitinated regulatory proteins is necessary for fusion to proceed efficiently. The proteasome's involvement in degrading proteins that might otherwise inhibit fusion highlights a systemic interplay where the UPS clears the way for HOPS complex-mediated events. The presence of E3 ligase activity within the HOPS complex itself (in PEP3/Vps18 and Vps11) suggests a sophisticated regulatory circuit where the fusion machinery can directly ubiquitinate targets, potentially marking them for proteasomal degradation to control the timing and extent of vacuole fusion. nih.gov
| Interaction Aspect | Description | Molecular Basis | Reference |
|---|---|---|---|
| Intrinsic E3 Ligase Activity | PEP3 (Vps18) functions as an E3 ubiquitin ligase, capable of mediating the ubiquitination of target proteins. | Contains a RING domain, the catalytic core for many E3 ligases. | nih.govresearchgate.netnih.gov |
| Regulation of Vacuole Fusion | The ubiquitin-proteasome system is required for efficient vacuolar membrane fusion. | Proteasomal degradation of specific regulatory proteins is likely necessary to permit fusion. | nih.gov |
| Component of HOPS Complex | As part of the HOPS tethering complex, PEP3 functions in a process that is regulated by the UPS. | The HOPS complex, containing E3 ligase activity, acts at the vacuole membrane where fusion is controlled by proteasome function. | nih.gov |
Genetic Regulation and Expression of Pep3 Gene
Transcriptional Regulation of PEP3 Gene Expression
The expression of the PEP3 gene is maintained at a low level in both logarithmic and stationary growth phases, suggesting a constitutive but tightly controlled transcription. nih.gov While specific transcriptional activators and repressors for PEP3 are not extensively characterized in current literature, the general mechanisms of gene regulation in yeast provide a framework for understanding its control.
Inducers and Repressors of PEP3 Transcription
Response to Environmental Stimuli (e.g., DNA Damage)
The response of PEP3 gene expression to specific environmental stimuli, such as DNA damage, has not been a primary focus of investigation. However, yeast cells mount a complex, multi-faceted response to DNA damage, which includes the regulation of a wide array of genes involved in DNA repair, cell cycle control, and general stress responses. nih.govmdpi.com Given the vacuole's role in cellular stress management, it is conceivable that PEP3 expression may be modulated as part of this broader response to maintain cellular integrity. However, direct experimental evidence linking DNA damage to the transcriptional regulation of PEP3 is currently lacking.
Post-Transcriptional and Post-Translational Regulation of PEP3 Protein
Beyond the level of transcription, the functionality of the PEP3 protein is further fine-tuned by post-transcriptional and post-translational modifications. These regulatory layers ensure the correct localization, stability, and activity of the protein.
Protein Stability and Turnover
The PEP3 protein exhibits a relatively long half-life of approximately 8.8 hours, as documented in the Saccharomyces Genome Database (SGD). yeastgenome.org This suggests a degree of stability consistent with its role as a core component of large protein complexes. The degradation of many cellular proteins in yeast is mediated by the ubiquitin-proteasome system. nih.govembopress.orgresearchgate.netyoutube.com While direct evidence for the specific E3 ubiquitin ligases or degradation signals (degrons) for PEP3 is not available, it is likely that its turnover is a regulated process to maintain appropriate levels of the CORVET and HOPS complexes.
Potential Post-Translational Modifications and Their Functional Consequences
While specific post-translational modifications (PTMs) of the PEP3 protein itself are not well-documented, the functionality of the complexes it belongs to, CORVET and HOPS, is known to be regulated by such modifications. The dynamic nature of PTMs, such as phosphorylation, ubiquitination, and acetylation, plays a crucial role in modulating protein interactions, localization, and activity. nih.govembopress.orgscilit.comresearchgate.net Understanding these modifications is key to deciphering the intricate regulation of vacuolar trafficking. Further proteomic studies are required to identify specific PTMs on PEP3 and to elucidate their impact on its function within the CORVET and HOPS complexes.
Phenotypes of PEP3 Gene Manipulation
Manipulation of the PEP3 gene, either through deletion or overexpression, leads to a variety of distinct phenotypes, underscoring its critical role in cellular function.
Deletion of the PEP3 gene results in a wide range of cellular defects, as detailed in the table below. These phenotypes highlight the essential nature of a functional vacuole for normal cellular physiology.
| Phenotypic Category | Observed Phenotype in pep3Δ Mutants |
| Vacuolar Morphology | Abnormal vacuolar morphology, often appearing fragmented or absent. |
| Stress Resistance | Decreased resistance to acidic and alkaline pH, heat, hyperosmotic stress, and hydrostatic pressure. |
| Cellular Processes | Absent autophagy and endocytosis, abnormal bud morphology and budding pattern. |
| Growth and Lifespan | Decreased chronological lifespan, decreased competitive fitness, and decreased vegetative growth rate. |
| Other | Decreased killer toxin resistance, decreased metal resistance, absent sporulation, and decreased telomere length. |
This table summarizes the phenotypic consequences of PEP3 gene deletion as documented in the Saccharomyces Genome Database. yeastgenome.org
Conversely, overexpression of the PEP3 gene has also been shown to impact cellular processes, particularly in response to stress. For instance, increased levels of PEP3 can lead to abnormal vacuolar morphology. yeastgenome.org
Genetic Regulation and Expression of the PEP3 Gene in Saccharomyces cerevisiae
The PEP3 gene (also known as VPS18) in Saccharomyces cerevisiae encodes a crucial protein component of the CORVET and HOPS membrane tethering complexes. These complexes are essential for vacuolar biogenesis and protein sorting. Genetic manipulation of the PEP3 gene, including deletion, mutation, and overexpression, has revealed its significant role in a wide array of cellular processes. This article details the phenotypic consequences of such genetic alterations.
1 Null Mutant Phenotypes (pep3Δ)
The deletion of the PEP3 gene (pep3Δ) in Saccharomyces cerevisiae results in a viable, non-essential phenotype, yet it produces a multitude of significant cellular defects. These null mutants exhibit a broad range of sensitivities and abnormalities, underscoring the gene's importance in maintaining cellular homeostasis.
One of the most prominent phenotypes of pep3Δ mutants is a severe defect in vacuolar biogenesis. Electron and fluorescence microscopy reveal an absence of normal vacuole-like organelles, replaced by an accumulation of extremely small vesicles. This structural abnormality leads to deficiencies in vacuolar functions, such as the processing of vacuolar hydrolase precursors like protease A, protease B, and carboxypeptidase Y. Consequently, these mutants display reduced levels of these active enzymes.
Furthermore, pep3Δ strains exhibit a marked decrease in resistance to various environmental stressors. They show heightened sensitivity to both acidic and alkaline pH, as well as to hyperosmotic and hydrostatic pressure. yeastgenome.org Their chronological lifespan is diminished, and they display reduced competitive fitness. yeastgenome.org
Other notable phenotypes associated with the pep3Δ mutation include:
Absent autophagy and endocytosis : Essential cellular recycling and uptake pathways are non-functional. yeastgenome.org
Abnormal morphology : Mutants display irregular bud morphology and budding patterns. yeastgenome.org
Metabolic defects : A decreased rate of utilization for both carbon and nitrogen sources is observed. yeastgenome.org
Decreased resistance : Mutants show reduced resistance to killer toxins and various metals. yeastgenome.org
Genetic and cellular defects : These include decreased telomere length and an absence of sporulation in homozygous diploid cells. yeastgenome.org
| Phenotypic Category | Observed Phenotype in pep3Δ Mutants |
|---|---|
| Vacuolar Morphology | Absence of normal vacuoles, accumulation of small vesicles |
| Enzyme Activity | Decreased levels of active protease A, protease B, and carboxypeptidase Y |
| Stress Resistance | Decreased resistance to acidic and alkaline pH |
| Decreased resistance to hyperosmotic and hydrostatic stress | |
| Increased heat sensitivity | |
| Decreased resistance to killer toxins and metals | |
| Cellular Processes | Absent autophagy and endocytosis |
| Absent sporulation | |
| Morphology | Abnormal bud morphology and budding pattern |
| Metabolism | Decreased rate of carbon and nitrogen source utilization |
| Lifespan | Decreased chronological lifespan |
2 Temperature-Sensitive Alleles (pep3(ts))
Temperature-sensitive (ts) alleles are invaluable tools for studying essential gene functions, as they allow for conditional inactivation of a protein at a restrictive temperature. While PEP3 is a non-essential gene, null mutants exhibit a temperature-sensitive phenotype. Cells bearing pep3 deletion/disruption alleles are severely inhibited for growth at 37°C. This inherent temperature sensitivity of the null mutant highlights the increased importance of PEP3-mediated vacuolar functions at elevated temperatures. The study of specific pep3(ts) alleles allows for a more nuanced understanding of the protein's function, as different mutations can affect protein stability, folding, or interaction with other proteins in a temperature-dependent manner.
3 Overexpression Phenotypes
Overexpression of the PEP3 gene also leads to distinct phenotypic changes, primarily related to vacuolar morphology and stress response. Research has shown that cells overexpressing PEP3 exhibit abnormal vacuolar morphology, characterized by more fragmented vacuoles compared to wild-type cells. yeastgenome.orgalliancegenome.org
| Phenotypic Category | Observed Phenotype in PEP3 Overexpression Strains |
|---|---|
| Vacuolar Morphology | Abnormal and more fragmented vacuoles |
| Stress Response (Acetic Acid) | Shortened lag phase |
| Increased V-ATPase activity | |
| Cellular Content | Increased vacuolar membrane content (FM4-64 fluorescence) |
4 Dosage Rescue and Suppression Studies
Dosage rescue and suppression studies are genetic techniques used to identify functional relationships between genes. In the context of PEP3, these studies reveal genes that can compensate for the absence of PEP3 when overexpressed (dosage rescue) or genes whose overexpression can alleviate the phenotypic defects of PEP3 mutants (suppression).
According to the Saccharomyces Genome Database, there are documented instances of both dosage rescue and phenotypic suppression related to the PEP3 gene. yeastgenome.org Specifically, there are three documented cases of dosage rescue and six instances of phenotypic suppression. These genetic interactions suggest a functional overlap or a regulatory relationship between PEP3 and other genes involved in similar cellular pathways, such as vacuolar protein sorting, membrane trafficking, and stress response. Identifying the specific genes involved in these interactions provides deeper insight into the cellular network in which PEP3 operates.
Research Methodologies for Studying Pep3 Protein Function in Saccharomyces Cerevisiae
Classical Genetic Approaches
Classical genetics provided the initial framework for identifying and understanding the role of the PEP3 gene. These methods rely on the relationship between genotype and phenotype to uncover gene function.
The PEP3 gene was originally isolated from a wild-type S. cerevisiae genomic library through functional complementation. nih.govnih.gov This process involved transforming a mutant yeast strain, pep3-12, which exhibited a notable deficiency in the activity of vacuolar carboxypeptidase Y (CPY), with a library of plasmids each containing a different fragment of the yeast genome. Transformants were screened for the restoration of CPY activity, a phenotype indicating that the introduced plasmid DNA contained a functional copy of the gene that was mutated in the pep3-12 strain.
Through this method, researchers successfully identified a plasmid that rescued the CPY deficiency. Further analysis using subcloning, where smaller fragments of the initial DNA insert are tested for complementation, localized the functional PEP3 gene to a specific 3.8-kb DNA fragment. nih.govnih.gov This approach was fundamental in isolating the gene without prior knowledge of its sequence or protein product, relying solely on a measurable mutant phenotype.
Once the PEP3 gene was cloned, researchers could characterize the effects of different alleles, which are alternative forms of the same gene. The original pep3-12 allele was just one of many possible mutations. To create a more comprehensive understanding, null alleles, where the entire gene is deleted or rendered completely non-functional, were constructed.
Characterization of strains bearing these different alleles revealed a range of phenotypes, confirming PEP3's role in vacuolar function. For instance, cells with pep3 deletion/disruption alleles were found to be viable but exhibited severe defects. nih.gov These included decreased levels of multiple vacuolar hydrolases, such as protease A and B, and abnormal vacuolar morphology, often presenting with an accumulation of small vesicles instead of a large, distinct vacuole. nih.govyeastgenome.org Furthermore, these mutants showed an inability to grow at elevated temperatures (37°C) and were unable to sporulate. nih.gov Such detailed phenotypic analysis is crucial for assigning a function to the gene.
| Allele Type | Key Phenotypes | Reference |
| Reduction-of-function (pep3-12) | Carboxypeptidase Y (CPY) deficiency | nih.govnih.gov |
| Null/Deletion (pep3-Δ) | - Absent autophagy- Abnormal vacuolar morphology- Decreased levels of vacuolar hydrolases (Protease A, Protease B, CPY)- Temperature sensitivity (no growth at 37°C)- Inability to sporulate | nih.govyeastgenome.org |
Molecular Biology Techniques
Following the initial genetic characterization, molecular biology techniques have allowed for more targeted and detailed investigations into PEP3's function and its interactions within the cell.
The creation of precise gene deletion strains is a cornerstone of yeast molecular genetics. For PEP3, targeted gene disruption was achieved using a one-step PCR-based method. This technique is widely used and was central to the Saccharomyces Genome Deletion Project. ubc.ca The strategy involves amplifying a selectable marker gene, such as the KanMX cassette which confers resistance to the antibiotic G418, using PCR primers that have "tails" homologous to the sequences immediately upstream and downstream of the PEP3 gene's open reading frame (ORF).
When this PCR product is transformed into yeast cells, the cell's highly efficient homologous recombination machinery recognizes the homologous ends and replaces the native PEP3 ORF with the selectable marker cassette. scispace.com This results in a complete and precise deletion of the gene. The resulting pep3Δ strains can then be analyzed phenotypically to determine the consequences of the gene's absence, as detailed in the allele characterization section.
In addition to studying the loss of gene function, examining the effects of its overexpression can provide complementary insights. To overexpress PEP3, its coding sequence is cloned into specialized yeast expression vectors. These are typically high-copy number plasmids (based on the 2µ origin of replication) that contain strong promoters to drive high levels of transcription. vectorbuilder.com
Commonly used systems include vectors with either constitutive promoters, such as the GPD (glyceraldehyde-3-phosphate dehydrogenase) promoter, which are always active, or inducible promoters like the GAL1 promoter. vectorbuilder.comresearchgate.net The GAL1 promoter is tightly regulated by the carbon source in the growth medium; it is repressed by glucose and strongly induced by galactose, allowing researchers to turn on PEP3 overexpression at a specific time. Studies using such systems have revealed that PEP3 overexpression leads to distinct phenotypes, including abnormal vacuolar morphology characterized by an increase in vacuole fragmentation. yeastgenome.orgnih.govnih.gov Overexpression has also been shown to shorten the lag phase of growth when cells are exposed to acetic acid stress, suggesting a role in cellular stress responses. nih.govresearchgate.net
| Experimental Condition | Key Phenotypes | Reference |
| PEP3 Overexpression | - Abnormal, fragmented vacuolar morphology- Increased V-ATPase activity- Shortened lag phase under acetic acid stress | yeastgenome.orgnih.govnih.gov |
Given that pep3 null mutants exhibit a complete block in autophagy, reporter gene assays are essential for dissecting this phenotype quantitatively. yeastgenome.org A widely used method to monitor autophagy in yeast is the GFP-Atg8 processing assay. nih.gov The Atg8 protein is a key component of the autophagic machinery that becomes lipidated and localized to the inner and outer membranes of the forming autophagosome. When the autophagosome fuses with the vacuole, its inner vesicle (now called an autophagic body) and its contents are degraded by vacuolar hydrolases.
In this assay, Atg8 is tagged at its N-terminus with Green Fluorescent Protein (GFP). nih.gov The resulting GFP-Atg8 fusion protein is incorporated into autophagosomes. Upon delivery to the vacuole, the Atg8 portion is degraded, but the GFP moiety is relatively stable and accumulates within the vacuolar lumen. nih.gov The progress of autophagy can thus be monitored in two ways:
Fluorescence Microscopy: The delivery of GFP-Atg8 to the vacuole can be visualized as an accumulation of fluorescence inside the organelle.
Western Blotting: The cleavage of GFP-Atg8 to release free GFP can be detected by an antibody against GFP. A band corresponding to free GFP will appear and increase in intensity as autophagy proceeds.
In a pep3Δ mutant, autophagosome fusion with the vacuole is blocked. Therefore, researchers using this assay would observe that GFP-Atg8 does not accumulate in the vacuole and, consequently, no free GFP is generated upon starvation-induced autophagy. nih.gov This provides a clear and quantifiable readout demonstrating the essential role of PEP3 in the late stages of the autophagic pathway.
Cell Biology and Imaging Techniques
Visualizing the dynamic processes within the yeast cell is paramount to understanding PEP3's function. A suite of sophisticated microscopy and staining techniques allows researchers to observe vacuolar dynamics and cellular parameters in real-time.
Live-Cell Microscopy and Confocal Microscopy for Vacuolar Dynamics
Live-cell imaging, particularly using confocal microscopy, provides a powerful tool to observe the morphology and dynamics of vacuoles in living Saccharomyces cerevisiae cells. nih.govelifesciences.orgcrestoptics.com This technique has been instrumental in characterizing the effects of PEP3 on vacuolar structure. Studies have shown that overexpression of PEP3 leads to a more fragmented vacuolar morphology compared to wild-type cells, which typically exhibit one to three large vacuoles. nih.gov In contrast, deletion or disruption of the PEP3 gene results in the absence of normal vacuole-like organelles and an accumulation of extremely small vesicles. nih.govumn.edu
Time-lapse 3D (4D) fluorescence microscopy is a particularly powerful application of this technology, allowing for the detailed characterization of membrane traffic pathways within the yeast endomembrane system. nih.govelifesciences.org By tracking fluorescently tagged proteins and organelles over time, researchers can gain insights into the intricate processes of vesicle transport and fusion that are regulated by PEP3.
Fluorescent Dyes and Vacuolar Staining (e.g., FM4-64)
To visualize vacuolar membranes and their dynamics, researchers frequently employ lipophilic styryl dyes such as FM4-64 (N-(3-triethylammoniumpropyl)-4-(p-diethylaminophenyl-hexatrienyl) pyridinium (B92312) dibromide). nih.govresearchgate.netcolorado.edu This vital stain intercalates into the plasma membrane and is subsequently transported to the vacuolar membrane via the endocytic pathway. nih.govresearchgate.netcolorado.edu This process allows for the specific labeling of the vacuolar membrane, enabling the observation of events like vacuole fission and fusion. nih.gov
In studies involving PEP3, FM4-64 staining has been used to confirm the altered vacuolar morphology in mutant strains. For instance, in cells overexpressing PEP3, confocal microscopy of FM4-64-stained vacuoles reveals a significantly more fragmented appearance compared to the large, distinct vacuoles of wild-type cells. nih.gov The intensity of FM4-64 fluorescence can also be quantified, providing a measure of the total vacuolar membrane content within a cell. nih.gov
The transport of FM4-64 to the vacuole is an active, energy-dependent process that involves intermediate endosomal compartments. nih.govnih.gov This characteristic makes it a valuable tool for dissecting the stages of the endocytic pathway and identifying defects in vesicle trafficking that may arise from mutations in genes like PEP3.
Flow Cytometry for Cellular Parameters (e.g., Cell Size, Granularity)
Flow cytometry is a high-throughput technique that allows for the rapid analysis of various cellular parameters, including cell size, granularity (a measure of internal complexity), and fluorescence intensity. nih.govembopress.org In the context of PEP3 research, flow cytometry has been used to quantify the phenotypic changes associated with altered PEP3 expression.
Studies have shown that cells overexpressing PEP3 are significantly larger and exhibit greater granularity than wild-type cells. nih.gov This increased granularity is consistent with the observed increase in the number of vacuoles. nih.gov Flow cytometry can also be used to quantify the fluorescence of cells stained with dyes like FM4-64. In PEP3-overexpressing strains, a notable increase in FM4-64 fluorescence intensity has been observed, indicating a greater amount of vacuolar membrane per cell. nih.gov
| Cellular Parameter | Wild-Type | PEP3 Overexpression |
| Cell Size (arbitrary units) | 199 | 409 |
| Granularity (arbitrary units) | 101 | 225 |
| FM4-64 Fluorescence (arbitrary units) | 108 | 390 |
| This table summarizes the comparative data from flow cytometry analysis of wild-type and PEP3-overexpressing Saccharomyces cerevisiae cells, highlighting the significant increases in cell size, granularity, and vacuolar membrane content in the overexpression strain. nih.gov |
Biochemical and Enzymatic Assays
To complement the visual data obtained from microscopy, biochemical and enzymatic assays are essential for quantifying the functional consequences of altered PEP3 activity. These assays provide a direct measure of the efficiency of vacuolar processes.
Assessment of Vacuolar Hydrolase Activities (e.g., Carboxypeptidase Y)
The vacuole of Saccharomyces cerevisiae is an acidic compartment containing a variety of hydrolytic enzymes. nih.gov The proper sorting and processing of these enzymes are critical for vacuolar function. Carboxypeptidase Y (CPY) is a soluble vacuolar hydrolase that is often used as a marker for the health of the vacuolar protein sorting pathway. nih.govnih.govresearchgate.netsemanticscholar.orgsemanticscholar.org
Mutations in the PEP3 gene lead to severe defects in the processing and activity of several vacuolar hydrolases, including CPY, protease A, and protease B. nih.govumn.edu Strains with pep3 deletion alleles exhibit significantly decreased levels of these enzymes. nih.govumn.edu Assays that measure the enzymatic activity of CPY can therefore be used to quantitatively assess the impact of PEP3 mutations on vacuolar function. These assays typically involve providing a specific substrate for CPY and measuring the rate of product formation.
Measurement of V-ATPase Activity
The vacuolar H+-ATPase (V-ATPase) is a multi-subunit enzyme complex responsible for pumping protons into the vacuole, thereby acidifying the organelle. frontiersin.orgnih.govpdbj.org This acidification is essential for the activity of vacuolar hydrolases and for maintaining ion homeostasis. nih.govfrontiersin.org The assembly and activity of the V-ATPase are complex processes that are influenced by various cellular signals. nih.govbiorxiv.org
PEP3 plays a role in maintaining proper V-ATPase function. Overexpression of PEP3 has been shown to result in higher V-ATPase activity. nih.govnih.gov This increased activity is thought to contribute to the enhanced tolerance of these cells to acid stress by increasing their capacity to sequester protons in the vacuole. nih.govnih.gov
V-ATPase activity can be measured both directly and indirectly. Direct measurements often involve isolating vacuolar vesicles and assaying for ATP-dependent proton pumping. Indirect methods can include assessing the growth of yeast strains under conditions that are sensitive to V-ATPase function, such as high pH or the presence of specific inhibitors. nih.gov
| Assay Type | Methodology | Application in PEP3 Research |
| Vacuolar Hydrolase Activity | Spectrophotometric or fluorometric measurement of the activity of enzymes like Carboxypeptidase Y using specific substrates. | To quantify the defect in vacuolar protein sorting and processing in pep3 mutants. nih.govumn.edu |
| V-ATPase Activity | Direct measurement of ATP-dependent proton pumping in isolated vacuolar vesicles or indirect assessment through growth assays under specific pH conditions. | To determine the effect of PEP3 expression levels on the proton-pumping capacity of the vacuole. nih.govnih.gov |
| This interactive table outlines the key biochemical and enzymatic assays used to study PEP3 function, their methodologies, and their specific applications in understanding the role of this protein in vacuolar biology. |
Analysis of Protein Maturation (e.g., prApe1 processing)
The proper maturation of vacuolar hydrolases serves as a critical indicator of a functional vacuolar protein sorting pathway. In Saccharomyces cerevisiae, the processing of precursor aminopeptidase (B13392206) I (prApe1) is a well-established model for studying this process. The precursor form of Ape1 is synthesized in the cytoplasm and delivered to the vacuole via the cytoplasm-to-vacuole targeting (Cvt) pathway, which shares machinery with autophagy. Upon arrival in the vacuolar lumen, the N-terminal propeptide of prApe1 is cleaved, resulting in the mature, active form of the enzyme (mApe1).
The analysis of prApe1 processing is a powerful tool to investigate the function of proteins like PEP3. In strains lacking functional PEP3, a significant defect in the maturation of prApe1 is observed. This is typically assessed by immunoblotting techniques using antibodies specific for Ape1. In wild-type cells, both the precursor and mature forms can be detected, with a predominant band corresponding to mApe1. However, in pep3 mutant cells, there is a characteristic accumulation of the unprocessed prApe1 form. This indicates a disruption in the transport of prApe1 to the vacuole or a failure in the final processing step within the vacuole, directly implicating PEP3 in this trafficking pathway.
Conditional mutants, such as temperature-sensitive (ts) alleles of PEP3, have been instrumental in dissecting its role more precisely. By shifting these mutant cells to a non-permissive temperature, researchers can induce a rapid block in the vacuolar transport pathway. Such experiments have demonstrated that pep3(ts) mutants exhibit a strong defect in the processing of prApe1 at the restrictive temperature, confirming a direct and ongoing requirement for PEP3 function in this process nih.gov.
High-Throughput and Omics Approaches
Genome-Wide Deletion Mutant Screens
Genome-wide deletion mutant screens in S. cerevisiae have been pivotal in identifying genes involved in various cellular processes, including vacuolar protein sorting. In these screens, a collection of strains, each with a single gene deletion, is systematically analyzed for specific phenotypes. For vacuolar protein sorting, a common approach is to screen for the secretion of precursor forms of vacuolar hydrolases, such as carboxypeptidase Y (CPY) molbiolcell.orgnih.gov.
A large-scale screen of approximately 4,653 homozygous diploid gene deletion strains identified 146 mutants that missorted and secreted CPY molbiolcell.orgnih.gov. Among the genes identified were previously known vacuolar protein sorting (VPS) genes, as well as novel genes. While PEP3 was already known to be essential for vacuolar biogenesis, such screens help to place it within a broader genetic context and identify other genes that, when mutated, result in a similar phenotype nih.govumn.edu. This allows for the functional grouping of genes and the elucidation of protein complexes and pathways.
Another powerful high-throughput method is Synthetic Genetic Array (SGA) analysis springernature.comnih.govnih.govresearchgate.net. This technique systematically crosses a query mutation (e.g., a pep3 deletion or conditional allele) with an array of deletion mutants covering the entire genome. The resulting double mutants are then scored for fitness defects, such as synthetic lethality or synthetic growth defects. SGA analysis with PEP3 can reveal genetic interactions with other genes, suggesting functional relationships. For instance, if a deletion of gene 'X' is viable, and a deletion of PEP3 is viable, but the double mutant pep3Δ xΔ is lethal, it suggests that PEP3 and gene X function in parallel or redundant pathways that are essential for cell viability.
Transcriptomics and Proteomics for Expression Profiling
Transcriptomic and proteomic approaches provide a global view of the changes in gene and protein expression that occur in response to the loss or alteration of PEP3 function.
Transcriptomics: Microarray or RNA-sequencing (RNA-Seq) analysis of pep3 mutant cells compared to wild-type cells can identify genes whose expression levels are altered. While the primary role of PEP3 is in protein trafficking rather than transcription, downstream effects of vacuolar dysfunction can lead to transcriptional responses. For example, defects in vacuolar function can trigger stress response pathways, leading to the upregulation of genes involved in coping with cellular stress. The Saccharomyces Genome Database (SGD) compiles expression data from numerous studies, which can be mined to identify conditions or genetic backgrounds where PEP3 expression is altered, or to find genes with expression profiles that correlate with PEP3 yeastgenome.org.
Proteomics: Quantitative proteomics, often using techniques like mass spectrometry, can be used to compare the protein profiles of wild-type and pep3 mutant cells. This can reveal changes in the abundance of other proteins that may be a direct or indirect consequence of PEP3 dysfunction. For instance, the accumulation of unprocessed precursor proteins or the degradation of proteins that are normally stabilized within the vacuole could be detected. Furthermore, proteomic analysis of protein complexes purified from wild-type cells can identify proteins that physically interact with PEP3, providing direct evidence for its role within protein complexes like the HOPS and CORVET complexes.
Systems Biology and Network Analysis
Systems biology approaches integrate data from various "omics" sources to model and understand complex biological systems. In the context of PEP3, this involves constructing and analyzing protein-protein interaction (PPI) networks and genetic interaction networks.
Protein-Protein Interaction Networks: Data from high-throughput yeast two-hybrid screens and affinity purification-mass spectrometry (AP-MS) experiments are used to build comprehensive PPI networks for S. cerevisiae marcottelab.orgmdpi.com. Within these networks, PEP3 is a known component of both the CORVET (Class C Core Vacuole/Endosome Tethering) and HOPS (HOmotypic fusion and Protein Sorting) tethering complexes. Network analysis can reveal the broader connectivity of these complexes and identify potential new interaction partners or functional modules. For example, analyzing the network neighborhood of PEP3 can suggest connections to other cellular processes. The STRING database, for instance, shows interactions of PEP3 with other components of the HOPS and CORVET complexes, as well as with SNARE proteins and Rab GTPases, which are all crucial for vesicle fusion string-db.org.
Genetic Interaction Networks: As mentioned in the context of SGA analysis, systematic mapping of genetic interactions can create a global genetic interaction network. The pattern of genetic interactions for a particular gene, its "genetic interaction profile," can be a powerful indicator of its function. Genes with similar interaction profiles often function in the same pathway or complex. By comparing the genetic interaction profile of PEP3 with those of all other genes in the yeast genome, researchers can identify genes that are functionally related to PEP3 and the vacuolar trafficking pathway.
These network-based approaches allow for a holistic understanding of PEP3's function, placing it within the larger context of the cellular machinery that governs membrane trafficking and organelle biogenesis.
Bioinformatic Tools and Databases
Gene Ontology (GO) Annotation Analysis
Gene Ontology (GO) provides a structured, controlled vocabulary to describe the functions of genes and proteins in any organism. GO annotations are curated from published literature and are a valuable tool for the functional analysis of genes like PEP3 yeastgenome.orggeneontology.org. The annotations are divided into three main categories: Molecular Function, Biological Process, and Cellular Component.
Molecular Function: The GO annotations for PEP3 under Molecular Function describe its specific biochemical activities. These include "protein-macromolecule adaptor activity" and "phosphatidylinositol binding." These annotations suggest that PEP3 acts as a bridge between different macromolecules and can interact with lipid signaling molecules on membranes.
Biological Process: This category describes the broader biological pathways and processes in which PEP3 participates. Key GO terms associated with PEP3 include "late endosome to vacuole transport," "Golgi to endosome transport," "vacuole fusion, non-autophagic," and "regulation of SNARE complex assembly" yeastgenome.org. These annotations clearly define PEP3's role in multiple steps of the endo-vacuolar trafficking pathway.
Cellular Component: This aspect of GO describes the subcellular locations where a gene product is found. For PEP3, the annotations include "HOPS complex," "CORVET complex," and "fungal-type vacuole membrane" yeastgenome.org. This information is crucial for understanding the physical context in which PEP3 functions.
GO enrichment analysis is a common bioinformatic method used to determine which GO terms are over-represented in a given set of genes (e.g., genes that show a synthetic lethal interaction with PEP3). This can provide insights into the cellular processes that are functionally linked to PEP3. Databases like the Saccharomyces Genome Database (SGD) provide comprehensive GO information for each yeast gene, including the evidence for each annotation yeastgenome.org.
**Table 1: Gene Ontology (GO) Annotations for PEP3 Protein in *Saccharomyces cerevisiae***
| GO Category | GO Term | GO ID | Evidence Code |
|---|---|---|---|
| Molecular Function | protein-macromolecule adaptor activity | GO:0030674 | IMP |
| phosphatidylinositol binding | GO:0035091 | IDA | |
| zinc ion binding | GO:0008270 | RCA | |
| Biological Process | late endosome to vacuole transport | GO:0045324 | IGI |
| Golgi to endosome transport | GO:0006898 | IGI | |
| vacuole fusion, non-autophagic | GO:0007033 | IMP, IDA | |
| regulation of SNARE complex assembly | GO:0032091 | IDA | |
| vesicle tethering | GO:0048269 | IDA | |
| Cellular Component | HOPS complex | GO:0030897 | IPI |
| CORVET complex | GO:0033263 | IDA | |
| fungal-type vacuole membrane | GO:0000329 | IDA |
Data sourced from the Saccharomyces Genome Database (SGD). Evidence Codes: IMP (Inferred from Mutant Phenotype), IDA (Inferred from Direct Assay), IGI (Inferred from Genetic Interaction), IPI (Inferred from Physical Interaction), RCA (Inferred from Reviewed Computational Analysis).
Pathway Enrichment Analysis (e.g., KEGG Pathways)
Pathway enrichment analysis is a computational methodology used to determine if a list of genes or proteins (e.g., from a high-throughput experiment) is significantly over-represented in a particular biological pathway. While this analysis is typically performed on a set of molecules rather than a single protein, the functional annotations for PEP3 firmly place it within specific, well-defined cellular pathways. If a genomic or proteomic screen identified a group of functionally related proteins that included PEP3, pathway enrichment tools would highlight the biological processes central to PEP3's function.
The primary pathway associated with PEP3 is vacuolar protein sorting . This intricate process ensures that newly synthesized hydrolases and other proteins are correctly transported to the yeast vacuole, an organelle analogous to the mammalian lysosome. Gene Ontology (GO) annotations, curated in databases like the Saccharomyces Genome Database (SGD), provide a structured vocabulary to describe the specific processes PEP3 is involved in. These processes form the basis of pathways that would be identified in an enrichment analysis.
Key biological pathways involving PEP3 include:
Golgi to Endosome Transport : PEP3 is essential for the trafficking of vesicles from the late-Golgi apparatus to the prevacuolar/endosomal compartment.
Late Endosome to Vacuole Transport : It functions in the subsequent step of delivering cargo from the endosome to the vacuole. yeastgenome.org
Vesicle Tethering and Fusion : As a core component of the HOPS (Homotypic Fusion and Protein Sorting) and CORVET (Class C Core Vacuole/Endosome Tethering) complexes, PEP3 acts as a tether, mediating the initial contact between a transport vesicle and its target membrane (the vacuole or endosome) before SNARE proteins drive the final fusion event. yeastgenome.orguniprot.org
Regulation of SNARE Complex Assembly : The HOPS complex, containing PEP3, is an effector of the Rab GTPase YPT7 and is required for the proper assembly of the vacuolar SNARE complex, which is essential for membrane fusion. uniprot.org
Databases such as the Kyoto Encyclopedia of Genes and Genomes (KEGG) provide graphical maps of molecular pathways. The "Endocytosis - Saccharomyces cerevisiae" pathway (sce04144) illustrates the broader cellular context in which PEP3 functions, as the endocytic and vacuolar sorting pathways converge at the endosome. An enrichment analysis identifying PEP3 and its partners would point directly to these crucial membrane trafficking and protein sorting networks.
| Biological Process (Gene Ontology Term) | Description | Primary Complex Involved |
|---|---|---|
| Vesicle Tethering | Mediates the initial, long-range interaction between a vesicle and its target membrane prior to fusion. | HOPS / CORVET |
| Vacuole Fusion, Non-autophagic | Involved in the fusion of transport vesicles with the vacuolar membrane as part of the biosynthetic pathway. yeastgenome.org | HOPS |
| Golgi to Endosome Transport | Participates in the transport pathway that carries proteins from the trans-Golgi network to the endosomal system. yeastgenome.org | CORVET |
| Late Endosome to Vacuole Transport | Functions in the trafficking step that moves cargo from late endosomes to the vacuole for degradation or storage. yeastgenome.org | HOPS |
| Regulation of SNARE Complex Assembly | Plays a role in ensuring the correct assembly of SNARE proteins, which are the core machinery for membrane fusion. yeastgenome.org | HOPS |
Protein Interaction Databases (e.g., BioGRID, UniProt, SGD)
Understanding the function of PEP3 is intrinsically linked to identifying its physical and genetic interaction partners. Several comprehensive databases serve as central repositories for this information, curating data from decades of published research.
Saccharomyces Genome Database (SGD) : As the primary model organism database for S. cerevisiae, SGD provides a wealth of information on PEP3 (Systematic Name: YLR148W). yeastgenome.org The interaction page for PEP3 summarizes both physical and genetic interactions derived from high-throughput screens and small-scale studies. Crucially, SGD identifies PEP3 as a core subunit of two distinct, yet related, protein complexes: CORVET and HOPS. yeastgenome.orgyeastgenome.org These multisubunit tethering complexes are central to endosomal and vacuolar membrane trafficking, respectively.
UniProt : The UniProt Knowledgebase (UniProtKB) entry for PEP3 (P27801) offers a detailed, reviewed summary of the protein's function, structure, and subcellular location. uniprot.org Its "Interaction" section explicitly states that PEP3 is a component of the HOPS complex, which is involved in the docking stage of vacuole fusion. uniprot.org UniProt cross-references other specialized interaction databases, providing a hub for researchers to access distributed data.
BioGRID : The Biological General Repository for Interaction Datasets (BioGRID) is a major public database that archives and curates protein and genetic interaction data from published literature. The interaction data presented in SGD is curated by and sourced from BioGRID. This resource allows researchers to view the specific experiments that provide evidence for each interaction involving PEP3.
The most critical and stable interactions for PEP3 are its associations with the other subunits of the HOPS and CORVET complexes. These complexes share a core of four "Class C" Vps proteins (Vps11, Vps16, PEP3/Vps18, and Vps33) but are defined by unique subunits that confer specificity for different target membranes (Vps8 and Vps3 for CORVET on endosomes; Vps41 and Vps39 for HOPS on the vacuole). nih.gov The physical association of PEP3 within these complexes is fundamental to its role in vesicle tethering and vacuolar biogenesis. nih.govnih.gov
| Protein Subunit | Complex Membership | General Function |
|---|---|---|
| Vps11p (Pep5p) | HOPS & CORVET (Shared Core) | Core subunit of Class C Vps complexes. nih.gov |
| Vps16p | HOPS & CORVET (Shared Core) | Core subunit of Class C Vps complexes. nih.gov |
| PEP3p (Vps18p) | HOPS & CORVET (Shared Core) | Core subunit of Class C Vps complexes. nih.gov |
| Vps33p | HOPS & CORVET (Shared Core) | Sec1/Munc18-like protein involved in SNARE regulation. yeastgenome.org |
| Vps8p | CORVET (Unique Subunit) | Confers specificity for endosomal tethering. yeastgenome.orgelifesciences.org |
| Vps3p | CORVET (Unique Subunit) | Confers specificity for endosomal tethering. yeastgenome.org |
| Vps41p (Vam2p) | HOPS (Unique Subunit) | Confers specificity for vacuolar tethering. |
| Vps39p (Vam6p) | HOPS (Unique Subunit) | Guanine nucleotide exchange factor for Ypt7p. |
Evolutionary Conservation and Comparative Biology of Pep3 Protein Homologs
Orthology to Human VPS18 and Other Eukaryotic Homologs
The PEP3 protein of Saccharomyces cerevisiae, also known as Vacuolar Protein Sorting 18 (Vps18p), is a core component of the endosomal tethering complexes. wikipedia.orgyeastgenome.org Extensive genetic and molecular studies have established that the human ortholog of yeast PEP3 is the Vacuolar Protein Sorting-associated protein 18 homolog (VPS18). wikipedia.org This orthologous relationship is not limited to humans; homologs of PEP3/VPS18 have been identified across a wide range of eukaryotic species, underscoring its ancient origins and essential functions.
PEP3/VPS18 is a key subunit of two highly conserved multisubunit tethering complexes: the Class C core vacuole/endosome tethering (CORVET) complex and the homotypic fusion and vacuole protein sorting (HOPS) complex. biologists.comresearchgate.net These complexes are critical for mediating the tethering and fusion of vesicles within the endo-lysosomal system. biologists.com The core architecture of these complexes, which includes PEP3/VPS18, is largely conserved from yeast to mammals. researchgate.netresearchgate.net
Homologs of PEP3 have been identified in various organisms, including:
Mammals: Human (VPS18), Mouse (Vps18)
Insects: Drosophila melanogaster (deep orange)
Nematodes: Caenorhabditis elegans (vps-18)
Filamentous Fungi: Aspergillus nidulans (DigA) nih.gov
The protein structure of PEP3/VPS18 features a C-terminal zinc finger-like motif, which is a conserved feature. nih.govnih.gov This domain is crucial for the protein's function and its interactions within the HOPS and CORVET complexes. elifesciences.org
Functional Conservation Across Species
The primary function of PEP3 and its orthologs is remarkably conserved across eukaryotic evolution. This central role involves regulating vesicle fusion events that are essential for the biogenesis and maintenance of vacuoles in yeast and lysosomes in higher eukaryotes. nih.gov
Key Conserved Functions:
Vesicle Tethering and Fusion: Both yeast PEP3 and mammalian VPS18 are integral components of the HOPS and CORVET complexes, which act as effectors for Rab GTPases to mediate the tethering and subsequent fusion of vesicles with their target membranes. biologists.comelifesciences.orgnih.gov The HOPS complex is particularly crucial for the fusion of late endosomes and autophagosomes with the lysosome or vacuole, a function that is well-conserved in mammals. biologists.com
Vacuolar/Lysosomal Biogenesis: In S. cerevisiae, deletion of the PEP3 gene leads to severe defects in vacuolar morphology and biogenesis. nih.gov Similarly, in higher eukaryotes, VPS18 is essential for the proper functioning of the endo-lysosomal pathway. nih.govnih.gov
Autophagy: The process of autophagy, which involves the delivery of cytoplasmic components to the lysosome/vacuole for degradation, relies on the HOPS complex for the final fusion step between the autophagosome and the lysosome. This function is conserved from yeast to humans. nih.govnih.gov
Endocytosis: PEP3/VPS18 plays a critical role in the later stages of the endocytic pathway, ensuring that cargo destined for degradation is successfully delivered to the lysosome/vacuole. nih.govnih.gov
The fundamental importance of these functions is highlighted by the fact that many human genes involved in lysosomal storage diseases have functional orthologs in yeast, which has positioned S. cerevisiae as a powerful model organism for studying these conditions. microbialcell.comnih.gov
Divergence in Specific Roles and Regulatory Mechanisms
Despite the high degree of functional conservation, some divergence in the roles and regulation of PEP3/VPS18 has occurred throughout eukaryotic evolution, reflecting the increased complexity of higher organisms.
Complex Assembly: While the core components of the HOPS complex are conserved, there are differences in how the complex assembles. For example, in mammals, the recruitment of the VPS41 subunit to the HOPS complex is mediated by a direct interaction between the RING domains of VPS18 and VPS41. This mechanism is not conserved in yeast, as the yeast Vps41 protein lacks this specific domain.
E3 Ubiquitin Ligase Activity: Recent studies have suggested that mammalian VPS18, along with another core component VPS11, possesses E3 ubiquitin ligase activity. nih.govresearchgate.netresearchgate.netnih.gov This enzymatic function allows these proteins to modulate various signaling pathways, including those involving the estrogen receptor α (ERα) and NFκB, independently of their canonical role in vesicle tethering. nih.govresearchgate.net This represents a significant divergence, adding a layer of regulatory complexity not yet fully understood in yeast.
Phenotypic Consequences of Overexpression: In S. cerevisiae, the overexpression of PEP3 leads to fragmented vacuoles and increased resistance to acetic acid stress, suggesting a role in pH homeostasis and stress response. nih.gov While VPS18 is crucial in mammals, the specific consequences of its overexpression are not as well characterized and may differ due to the distinct cellular physiology.
Tissue-Specific Roles: In multicellular organisms, VPS18 has acquired specialized roles. For instance, in mice, the ablation of Vps18 in neural cells leads to severe neurodegeneration and defects in neuronal migration. nih.govnih.govresearchgate.net This highlights a critical, tissue-specific requirement for VPS18 in the development and maintenance of the central nervous system, a level of specialization not present in unicellular yeast.
Implications for Understanding Vacuolar/Lysosomal Biology in Higher Eukaryotes
The study of PEP3 in the genetically tractable model organism Saccharomyces cerevisiae has been instrumental in elucidating the fundamental principles of vacuolar and lysosomal biology in higher eukaryotes. nih.govresearchgate.net The high degree of conservation in the core machinery of vesicle trafficking has allowed researchers to translate findings from yeast to more complex mammalian systems. biologists.comnih.gov
A Blueprint for Mammalian Pathways: The initial characterization of the vps mutants in yeast, including pep3/vps18, provided a genetic blueprint that led to the identification and characterization of their human orthologs and the associated CORVET and HOPS complexes. biologists.com
Modeling Human Diseases: Yeast models have proven invaluable for studying the molecular basis of human diseases, particularly lysosomal storage diseases and neurodegenerative disorders. microbialcell.comnih.govmdpi.com By expressing human disease-associated gene variants in yeast, researchers can investigate their functional consequences in a simplified cellular context. nih.govresearchgate.net
Understanding Neurodegeneration: The discovery that Vps18 is essential for neuron survival and migration in mice has profound implications. nih.govnih.govresearchgate.netresearchgate.net It suggests that disruptions in the fundamental process of lysosomal trafficking, a pathway first detailed in yeast, can lead to severe neurological disorders. This connection underscores the importance of maintaining lysosomal homeostasis for neuronal health.
Compound and Gene Name Index
| Name | Organism | Type |
| PEP3 / Vps18p | Saccharomyces cerevisiae | Protein |
| VPS18 | Human | Protein |
| Vps18 | Mouse | Protein |
| deep orange | Drosophila melanogaster | Protein |
| vps-18 | Caenorhabditis elegans | Protein |
| DigA | Aspergillus nidulans | Protein |
| VPS11 | Human | Protein |
| VPS41 | Human | Protein |
| Vps41 | Saccharomyces cerevisiae | Protein |
| Estrogen Receptor α (ERα) | Human | Protein |
| NFκB | Human | Protein |
| Rab GTPases | Eukaryotes | Protein Family |
Q & A
Q. What is the primary functional role of PEP3 in Saccharomyces cerevisiae, and how is this determined experimentally?
PEP3 (also known as VPS18) is essential for vacuolar biogenesis and protein sorting. Its disruption leads to fragmented vacuoles, defective enzyme maturation (e.g., carboxypeptidase Y), and impaired growth at elevated temperatures. Key methodologies to study its function include:
- Complementation cloning : Restoring vacuolar function in pep3 mutants using a wild-type genomic library .
- Fluorescence microscopy : Visualizing vacuolar morphology using dyes like carboxyfluorescein diacetate in mutant strains .
- Enzyme activity assays : Measuring protease activity (e.g., repressible alkaline phosphatase) to quantify trafficking defects .
Q. What structural features of PEP3 suggest its molecular mechanism?
PEP3 is a 107-kDa hydrophilic protein with a C-terminal zinc finger motif (CX₂CX₁₃CX₂C), resembling the adenovirus E1a zinc finger. This motif likely mediates protein-protein interactions critical for vacuolar assembly. Structural insights are derived from:
- DNA sequencing : Identifying the open reading frame (2,754 bp) and conserved domains .
- Subcellular fractionation : Localizing PEP3::SUC2 fusion proteins to vacuolar membranes via sucrose density gradients .
- Comparative genomics : Confirming sequence identity with VPS18, a class C Vps complex component .
Q. How is PEP3 protein abundance quantified under varying conditions, and what are the implications?
PEP3 levels are measured using SILAC (stable isotope labeling by amino acids in cell culture) coupled with mass spectrometry. Standardized datasets from >20 studies reveal:
- Low abundance : ~100–500 molecules/cell under normal growth .
- Condition-specific changes : Reduced levels in nutrient-limited media or during stress (e.g., heat shock) .
- Methodological validation : Normalization to universal units (molecules/cell) ensures cross-study comparability .
Advanced Research Questions
Q. How do PEP3 mutations influence TORC1 signaling, and what experimental approaches resolve conflicting data on nutrient sensing?
PEP3 is required for EGOC (Ego1-Gtr1-Gtr2) complex stability, which mediates TORC1 activation in response to amino acids. Contradictions arise when pep3 mutants show intact EGOC protein levels but defective signaling. Key methods include:
- Immunoblotting : Comparing Gtr1, Ego1, and Ego3 levels in wild-type vs. pep3 mutants .
- Functional assays : Overexpressing v-ATPase to bypass PEP3-dependent TORC1 activation .
- Genetic suppression : Testing rapamycin sensitivity to dissociate TORC1-specific effects .
Q. What experimental strategies address discrepancies in PEP3’s role in secretory pathway trafficking?
While PEP3 disruption blocks α-factor maturation and carboxypeptidase Y (CpY) processing, TOR1 mutations or rapamycin treatment do not recapitulate these defects. Resolving this involves:
Q. How can researchers reconcile PEP3’s dual roles in vacuolar biogenesis and antifungal peptide production in non-Saccharomyces systems?
Note: Avoid conflating Saccharomyces PEP3 with Bacillus PEP3 (). Focus on yeast-specific studies. In Saccharomyces, PEP3’s vacuolar role is distinct from antifungal mechanisms. To clarify:
- Gene ontology analysis : Annotating PEP3 interactors (e.g., Vps33) via affinity purification-mass spectrometry (AP-MS) .
- CRISPR-Cas9 knockouts : Testing synthetic lethality with lipopeptide biosynthesis genes (e.g., ituD, srfA) .
Methodological Guidance
Q. What frameworks are recommended for designing PEP3-related experiments?
Apply the PICO framework for hypothesis-driven studies:
- Population : pep3Δ yeast strains.
- Intervention : Gene complementation, chemical inhibitors (e.g., concanamycin A).
- Comparison : Wild-type vs. mutant phenotypes.
- Outcome : Vacuolar morphology, enzyme activity, growth curves .
Q. How should researchers handle contradictions in protein abundance data across studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
